5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-nitropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-5-1-2-10-6(9-5)4(3-8-10)11(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEUPRYCLWAOMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)[N+](=O)[O-])N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363380-51-1 | |
| Record name | 5-Chloro-3-nitropyrazolo(1,5-a)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1363380511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-chloro-3-nitro-pyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWD7HZN2FR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Elucidation of the Molecular Architecture: A Technical Guide to 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine
For the attention of: Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine. Due to the limited availability of complete, published experimental data for this specific molecule, this document outlines a robust, scientifically grounded approach to its synthesis and structural characterization based on established chemical principles and data from closely related analogues. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and development of novel pyrazolo[1,5-a]pyrimidine-based compounds.
The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including the inhibition of various protein kinases such as PI3Kδ and cyclin-dependent kinases (CDKs). The targeted placement of substituents on this heterocyclic core is crucial for modulating potency, selectivity, and pharmacokinetic properties. This guide focuses on the elucidation of the structure of a derivative featuring a chloro substituent at the 5-position and a nitro group at the 3-position, both of which are expected to significantly influence its chemical reactivity and biological profile.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClN₄O₂ | PubChem[1] |
| Molecular Weight | 198.57 g/mol | PubChem[1] |
| CAS Number | 1363380-51-1 | INDOFINE Chemical Company, Inc.[2] |
| Appearance | Predicted: Purple solid | FENHE CHEMICAL CO.,LIMITED |
| Melting Point | 163-165 °C | FENHE CHEMICAL CO.,LIMITED |
| Solubility | Slightly soluble in chloroform (heated) and DMSO | FENHE CHEMICAL CO.,LIMITED |
Proposed Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be logically approached through a multi-step sequence starting from a suitable 5-aminopyrazole precursor. The general strategy involves the construction of the pyrazolo[1,5-a]pyrimidine core, followed by sequential chlorination and nitration.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 5-Hydroxypyrazolo[1,5-a]pyrimidine
The initial step involves the cyclocondensation of a 5-aminopyrazole with a suitable 1,3-dicarbonyl compound. For the unsubstituted pyrimidine ring, a malonaldehyde equivalent is used.
-
Protocol: To a solution of 5-aminopyrazole (1 equivalent) in a suitable solvent such as ethanol or acetic acid, is added malonaldehyde bis(dimethyl acetal) (1.1 equivalents) and a catalytic amount of a strong acid (e.g., HCl or H₂SO₄). The reaction mixture is heated at reflux for 4-6 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield 5-hydroxypyrazolo[1,5-a]pyrimidine.
Step 2: Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine
The hydroxyl group at the 5-position is converted to a chloro group using a standard chlorinating agent.
-
Protocol: 5-Hydroxypyrazolo[1,5-a]pyrimidine (1 equivalent) is treated with an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction. The mixture is heated at reflux for 2-4 hours. After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched by pouring onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to afford 5-chloropyrazolo[1,5-a]pyrimidine.
Step 3: Synthesis of this compound
The final step is the regioselective nitration of the pyrazole ring. The pyrazolo[1,5-a]pyrimidine system is activated towards electrophilic substitution, with the 3-position being a primary site for substitution.
-
Protocol: 5-Chloropyrazolo[1,5-a]pyrimidine (1 equivalent) is added portion-wise to a cold (0-5 °C) mixture of concentrated nitric acid and sulfuric acid. The reaction is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature, with the reaction progress monitored by TLC. Upon completion, the reaction mixture is carefully poured onto ice, and the resulting precipitate is collected by filtration. The solid is washed with cold water until the washings are neutral and then dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield this compound.
Structure Elucidation
The definitive identification of the synthesized compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a suitable deuterated solvent like DMSO-d₆ are presented below.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2 | ~9.0 - 9.2 | s | - |
| H-6 | ~7.5 - 7.7 | d | J ≈ 2-3 |
| H-7 | ~8.8 - 9.0 | d | J ≈ 2-3 |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~145 - 148 |
| C-3 | ~135 - 138 (quaternary, NO₂) |
| C-3a | ~150 - 153 |
| C-5 | ~155 - 158 (quaternary, Cl) |
| C-6 | ~115 - 118 |
| C-7 | ~140 - 143 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight.
Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 198/200 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for one chlorine atom (~3:1 ratio). |
| 168/170 | [M - NO]⁺ | Loss of nitric oxide. |
| 152/154 | [M - NO₂]⁺ | Loss of nitrogen dioxide. |
| 125 | [M - NO₂ - HCN]⁺ | Subsequent loss of hydrogen cyanide. |
X-ray Crystallography
Single-crystal X-ray diffraction would provide the most definitive structural proof, yielding precise bond lengths, bond angles, and the crystal packing arrangement. While no experimental crystal structure for this compound has been reported, the crystal structure of the related compound, 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, has been determined and can serve as a reference for the general geometry of the pyrazolo[1,5-a]pyrimidine core. In the absence of experimental data, computational modeling can be used to predict the three-dimensional structure.
Logical Framework for Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of the synthesized compound.
Caption: Logical workflow for the structure elucidation of this compound.
Potential Biological Significance and Signaling Pathways
The pyrazolo[1,5-a]pyrimidine core is a known "privileged scaffold" in drug discovery. The introduction of a chloro group at the 5-position and a nitro group at the 3-position is anticipated to modulate its interaction with biological targets.
Derivatives of this scaffold have been reported as inhibitors of several important protein kinases. The diagram below illustrates a generalized signaling pathway that could potentially be targeted by compounds of this class.
Caption: Potential kinase signaling pathways targeted by pyrazolo[1,5-a]pyrimidine derivatives.
This guide provides a comprehensive, albeit partially theoretical, framework for the synthesis and complete structure elucidation of this compound. The provided protocols and predicted data serve as a valuable starting point for researchers aiming to synthesize and characterize this and related compounds for potential applications in drug discovery and development. Further experimental verification is essential to confirm the proposed structural features and biological activity.
References
In-Depth Technical Guide: Physicochemical Properties of 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine is a heterocyclic organic compound belonging to the pyrazolopyrimidine class. This scaffold is of significant interest in medicinal chemistry and drug development due to its diverse biological activities. Pyrazolopyrimidine derivatives have been investigated for their potential as inhibitors of various kinases, including phosphoinositide 3-kinases (PI3Ks), which are crucial components of cell signaling pathways implicated in cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its characterization, and its relevance in the context of the PI3K/AKT/mTOR signaling pathway.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in biological systems and its suitability for drug development. The following tables summarize the key physicochemical data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃ClN₄O₂ | PubChem |
| Molecular Weight | 198.57 g/mol | PubChem[1] |
| Appearance | Solid | Chemical Supplier Data |
| Melting Point | 163-165 °C | Chemical Supplier Data |
| Density (Predicted) | 1.85 ± 0.1 g/cm³ | Chemical Supplier Data |
| pKa (Predicted) | -3.59 ± 0.40 | Chemical Supplier Data |
| LogP (Predicted) | 1.1 | PubChem |
| Solubility | Observation | Source(s) |
| Water | Difficult to dissolve | Chemical Supplier Data |
| Chloroform | Slightly soluble (with heating) | Chemical Supplier Data |
| DMSO | Slightly soluble | Chemical Supplier Data |
| Most Organic Solvents | Miscible | Chemical Supplier Data |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and characterization of chemical compounds. The following sections provide methodologies for the synthesis and analysis of pyrazolo[1,5-a]pyrimidine derivatives.
Synthesis of 3-nitropyrazolo[1,5-a]pyrimidines (Representative Protocol)
Materials:
-
Substituted β-enaminone
-
Substituted 5-aminopyrazole (for the target compound, a 5-amino-3-chloropyrazole would be used)
-
Nitric acid (HNO₃)
-
Sulfuric acid (H₂SO₄)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine the β-enaminone (0.50 mmol) and the 5-aminopyrazole (0.50 mmol).
-
Irradiate the mixture in a microwave reactor at 180 °C for 2 minutes under solvent-free conditions.[2]
-
Allow the reaction mixture to cool using airflow.
-
To the resulting crude pyrazolo[1,5-a]pyrimidine, carefully add nitric acid (2.0 mmol) and sulfuric acid (1.0 mmol).
-
Irradiate the mixture again in the microwave reactor at 60 °C for 10 minutes under solvent-free conditions.[2]
-
After cooling, the reaction mixture can be purified by appropriate methods, such as column chromatography, to isolate the desired 3-nitropyrazolo[1,5-a]pyrimidine product.
Workflow for the Synthesis of 3-nitropyrazolo[1,5-a]pyrimidines
Caption: A generalized workflow for the one-pot synthesis of 3-nitropyrazolo[1,5-a]pyrimidines.
Characterization Protocols
1. Melting Point Determination
The melting point is a crucial physical property for assessing the purity of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Ensure the sample is a fine, dry powder. If necessary, grind the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of about 3 mm.[4]
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly at the bottom.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of approximately 10-20 °C per minute for a preliminary, rapid determination of the approximate melting range.
-
Allow the apparatus to cool.
-
Prepare a new sample and heat to about 20 °C below the approximate melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range). A pure compound should have a sharp melting range of 1-2 °C.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Pasteur pipette
-
Sample of this compound (5-25 mg for ¹H NMR)
Procedure:
-
Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.
-
Transfer the solution into a clean NMR tube using a Pasteur pipette.
-
Place the NMR tube in the spectrometer's sample holder.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Key parameters to observe include chemical shift (δ), integration, and multiplicity (splitting patterns).
-
For more detailed structural information, ¹³C NMR and 2D NMR experiments (e.g., COSY, HSQC, HMBC) can also be performed.
3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Materials:
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
-
Sample of this compound
-
Volatile organic solvent (e.g., methanol, acetonitrile)
Procedure:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent.[5]
-
Infuse the sample solution directly into the mass spectrometer's ion source or inject it via a liquid chromatography (LC) system.
-
Acquire the mass spectrum in the appropriate ionization mode (positive or negative).
-
Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and determine the accurate mass. This can be used to confirm the elemental composition of the molecule.[6]
Role in Signaling Pathways: The PI3K/AKT/mTOR Pathway
The pyrazolo[1,5-a]pyrimidine scaffold is a key component of several kinase inhibitors, including those targeting the PI3K/AKT/mTOR pathway. This pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.
Derivatives of pyrazolo[1,5-a]pyrimidine have been developed as selective inhibitors of PI3Kδ, an isoform of PI3K that is primarily expressed in hematopoietic cells and plays a crucial role in the immune system. Inhibition of PI3Kδ can modulate immune responses and is a promising strategy for the treatment of certain hematological malignancies and inflammatory diseases.
The PI3K/AKT/mTOR Signaling Pathway
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway and the potential point of inhibition by pyrazolo[1,5-a]pyrimidine derivatives.
Conclusion
This compound is a molecule of significant interest due to the established biological activity of its core scaffold. Its physicochemical properties, such as its solid-state nature and solubility in organic solvents, are important considerations for its handling, formulation, and potential as a drug candidate. The experimental protocols provided in this guide offer a framework for the synthesis and characterization of this and related compounds. Furthermore, the role of the pyrazolo[1,5-a]pyrimidine scaffold in inhibiting the PI3K/AKT/mTOR signaling pathway highlights its therapeutic potential and underscores the importance of continued research in this area for the development of novel treatments for cancer and other diseases.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5- a ]pyrimidines through a one-pot sequence - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04336H [pubs.rsc.org]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine (CAS: 1363380-51-1): A Key Intermediate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine, a pivotal intermediate in the synthesis of targeted cancer therapeutics. This document details its physicochemical properties, outlines a plausible synthetic route, and provides an experimental protocol for its utilization in the synthesis of the Tropomyosin Receptor Kinase (TRK) inhibitor, Larotrectinib. Furthermore, it visualizes the synthetic workflow and the relevant biological signaling pathways, offering a valuable resource for researchers in medicinal chemistry and oncology drug development.
Introduction
This compound (CAS Number: 1363380-51-1) is a heterocyclic building block of significant interest in the pharmaceutical industry. Its structure is primed for further functionalization, making it a valuable precursor for the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it serves as a key intermediate in the production of potent and selective tyrosine kinase (TRK) inhibitors, such as Larotrectinib, and Anaplastic Lymphoma Kinase (ALK) inhibitors, like Lorlatinib, which are at the forefront of precision oncology.[1][2] This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 1363380-51-1 | [3][4] |
| Molecular Formula | C₆H₃ClN₄O₂ | [3][4] |
| Molecular Weight | 198.57 g/mol | [4][5] |
| Appearance | Purple to white solid | [2][6] |
| Melting Point | 163 - 165 °C | [2][7] |
| Density | 1.85 ± 0.1 g/cm³ (Predicted) | [2][3] |
| Solubility | Chloroform (Slightly, Heated), DMSO (Slightly) | [2][7] |
| LogP | 1.81 | [3] |
| PSA (Polar Surface Area) | 76.01 Ų | [3] |
| InChIKey | VYEUPRYCLWAOMU-UHFFFAOYSA-N | [3][8] |
| SMILES | C1=CN2C(=C(C=N2)--INVALID-LINK--[O-])N=C1Cl | [4][8] |
Synthesis of this compound
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process starting from a commercially available precursor, pyrazolo[1,5-a]pyrimidin-5-ol.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine
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To a stirred solution of pyrazolo[1,5-a]pyrimidin-5-ol (1 equivalent) in an appropriate solvent such as acetonitrile, slowly add phosphorus oxychloride (POCl₃, 3-5 equivalents) at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-Chloropyrazolo[1,5-a]pyrimidine.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Step 2: Synthesis of this compound
-
To a stirred solution of 5-Chloropyrazolo[1,5-a]pyrimidine (1 equivalent) in concentrated sulfuric acid at 0 °C, add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5 °C.
-
After the addition, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
Application in the Synthesis of Larotrectinib
This compound is a crucial starting material for the synthesis of Larotrectinib. The following workflow and protocol are based on information from various patents.
Synthetic Workflow for Larotrectinib
Caption: Synthetic workflow for Larotrectinib from the title compound.
Experimental Protocol for Larotrectinib Synthesis
Step 1: (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine
-
To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol, add (R)-2-(2,5-difluorophenyl)pyrrolidine (1-1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 1.5-2 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
Step 2: 5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine
-
To a solution of the product from Step 1 in a mixture of ethanol and water, add iron powder (excess) and ammonium chloride (catalytic amount).
-
Heat the mixture to reflux for several hours until the reduction of the nitro group is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and filter through a pad of celite to remove the iron residues.
-
Concentrate the filtrate under reduced pressure and extract the aqueous residue with a suitable organic solvent.
-
Dry the combined organic extracts, filter, and concentrate to give the amine product, which can be used in the next step without further purification or can be purified by chromatography if necessary.
Step 3: Phenyl (5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate
-
Dissolve the amine from Step 2 in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool to 0 °C.
-
Add a base such as pyridine or triethylamine (1.5-2 equivalents).
-
Slowly add phenyl chloroformate (1-1.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the carbamate intermediate.
Step 4: Larotrectinib
-
To a solution of the carbamate from Step 3 in a suitable solvent like N,N-dimethylformamide (DMF), add (S)-pyrrolidin-3-ol (1.5-2 equivalents).
-
Heat the reaction mixture (e.g., 80-100 °C) for several hours until the reaction is complete.
-
Cool the reaction mixture, pour into water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain Larotrectinib.
Biological Context: TRK and ALK Signaling Pathways
Larotrectinib and Lorlatinib, synthesized from the title compound, are inhibitors of TRK and ALK receptor tyrosine kinases, respectively. The dysregulation of these signaling pathways is a known driver of various cancers.
Tropomyosin Receptor Kinase (TRK) Signaling Pathway
NTRK gene fusions lead to the constitutive activation of TRK receptors, which then activate downstream signaling pathways like MAPK/ERK and PI3K/AKT, promoting cell proliferation, survival, and differentiation. Larotrectinib acts by inhibiting the kinase activity of the TRK fusion proteins.
Caption: Simplified TRK signaling pathway and the inhibitory action of Larotrectinib.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
ALK gene rearrangements result in fusion proteins with constitutively active kinase domains. This leads to the activation of downstream pathways, including the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways, driving cell growth and survival in certain cancers like non-small cell lung cancer. Lorlatinib is a potent inhibitor of ALK.
Caption: Simplified ALK signaling pathway and the inhibitory action of Lorlatinib.
Conclusion
This compound is a high-value chemical intermediate with a critical role in the synthesis of targeted cancer therapies. This guide has provided a consolidated resource of its properties, a plausible synthetic approach, and its application in the synthesis of Larotrectinib. The provided workflows and signaling pathway diagrams offer a clear visual representation of its chemical and biological significance. This information is intended to support and accelerate research and development efforts in the field of oncology drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN107987082B - A kind of Preparation Method And Their Intermediate of Larotrectinib - Google Patents [patents.google.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
spectral data (NMR, IR, MS) of 5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine
An in-depth analysis of the spectral data for 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine reveals key structural information vital for researchers, scientists, and drug development professionals. This technical guide provides a summary of the available spectral data, detailed experimental protocols for its synthesis, and a conceptual workflow for its characterization.
Physicochemical Properties
Basic physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClN₄O₂ | PubChem[1] |
| Molecular Weight | 198.57 g/mol | PubChem[1] |
| CAS Number | 1363380-51-1 | PubChem[1] |
Spectral Data
¹H and ¹³C NMR Spectroscopy
Predicting the precise chemical shifts requires specialized software and comparison with closely related, fully characterized structures. However, general expectations for the proton and carbon environments can be outlined.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | 8.5 - 9.0 | s |
| H-6 | 7.2 - 7.8 | d |
| H-7 | 8.8 - 9.2 | d |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 140 - 145 |
| C-3 | 145 - 150 (due to NO₂) |
| C-3a | 115 - 120 |
| C-5 | 150 - 155 (due to Cl) |
| C-6 | 110 - 115 |
| C-7 | 148 - 152 |
| C-8a | 155 - 160 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the nitro group and the aromatic rings.
Table 3: Predicted IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-O Stretch (NO₂) | 1500 - 1560 (asymmetric) |
| N-O Stretch (NO₂) | 1345 - 1385 (symmetric) |
| C=N Stretch | 1620 - 1680 |
| C-Cl Stretch | 600 - 800 |
| Aromatic C-H Stretch | 3000 - 3100 |
Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.
Table 4: Predicted Mass Spectrometry Data
| Ion | Expected m/z |
| [M]⁺ | 198/200 (due to ³⁵Cl/³⁷Cl isotopes) |
| [M-NO₂]⁺ | 152/154 |
Experimental Protocols
A general synthetic protocol for the preparation of substituted pyrazolo[1,5-a]pyrimidines often involves the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. For this compound, a plausible synthetic route would involve the nitration of a chloro-substituted pyrazolo[1,5-a]pyrimidine precursor.
Synthesis of this compound
A potential synthetic pathway is outlined below. This is a generalized procedure and would require optimization.
Caption: Proposed synthetic workflow for this compound.
Detailed Steps:
-
Condensation: React 3-aminopyrazole with a suitable 1,3-dielectrophile such as malonyl dichloride in an appropriate solvent to form the pyrazolo[1,5-a]pyrimidine-5,7-dione intermediate.
-
Chlorination: Treat the dione intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 5,7-dichloropyrazolo[1,5-a]pyrimidine.
-
Selective Dechlorination: Perform a selective reduction to remove the chlorine atom at the 7-position, yielding 5-chloropyrazolo[1,5-a]pyrimidine. This step requires careful control of reaction conditions to achieve regioselectivity.
-
Nitration: The final step involves the nitration of 5-chloropyrazolo[1,5-a]pyrimidine using a nitrating mixture, such as nitric acid in sulfuric acid, to introduce the nitro group at the 3-position of the pyrazole ring.
Characterization Workflow
The following diagram illustrates a logical workflow for the characterization of the synthesized compound.
Caption: Logical workflow for the characterization of the synthesized compound.
Biological Significance and Signaling Pathways
While specific biological activities for this compound are not extensively documented, the pyrazolo[1,5-a]pyrimidine scaffold is a known pharmacophore found in compounds with a wide range of biological activities, including kinase inhibition. For instance, some derivatives are known to be potent and selective inhibitors of Pim-1 kinase, which is implicated in cancer cell survival and proliferation.
The general signaling pathway involving Pim-1 kinase is depicted below. Inhibition of Pim-1 can lead to the dephosphorylation of its downstream targets, such as BAD, which in turn promotes apoptosis.
Caption: Potential inhibitory action on the Pim-1 signaling pathway.
This guide provides a foundational understanding of the spectral characteristics, synthesis, and potential biological relevance of this compound. Experimental validation of the predicted data is crucial for advancing research and development efforts involving this compound.
References
Unlocking Therapeutic Potential: A Technical Guide to the Prospective Targets of 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine
For Immediate Release
Shanghai, China – December 26, 2025 – This whitepaper provides a comprehensive technical overview of the potential therapeutic targets of 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine. While direct biological data for this specific compound is limited in publicly available literature, the pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry. Its derivatives have been extensively investigated and shown to exhibit a wide range of biological activities, making the core structure a promising starting point for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals interested in the potential applications of this compound and its analogs.
The pyrazolo[1,5-a]pyrimidine core is a bicyclic aromatic heterocycle that serves as the foundation for numerous biologically active molecules.[1] The versatility of this scaffold allows for substitutions at various positions, leading to a diverse array of compounds with distinct pharmacological profiles.[2][3] This guide will explore the known targets of closely related pyrazolo[1,5-a]pyrimidine derivatives to infer the potential therapeutic avenues for this compound.
Potential Therapeutic Areas and Molecular Targets
The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop inhibitors for a variety of protein targets, primarily in the fields of oncology, inflammation, and neurodegenerative diseases. The 5-chloro and 3-nitro substitutions on the core ring system of the title compound may serve as key pharmacophoric features or as synthetic handles for further chemical modifications to optimize potency and selectivity for these targets.
Oncology
Cancer remains a primary focus for the development of pyrazolo[1,5-a]pyrimidine-based drugs due to their demonstrated ability to inhibit protein kinases that are crucial for tumor growth and survival.[1][2]
a) Protein Kinase Inhibition:
Many pyrazolo[1,5-a]pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases, which are frequently dysregulated in various cancers.[2][3] Key kinase targets include:
-
Cyclin-Dependent Kinases (CDKs): These enzymes regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
-
Pim-1 Kinase: This serine/threonine kinase is involved in cell survival and proliferation, and its overexpression is associated with several cancers.[4]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a critical role in non-small cell lung cancer (NSCLC) and other malignancies.[2][3]
-
B-Raf and MEK Kinases: Components of the MAPK/ERK signaling pathway, which is often mutated in melanoma.[2][3]
Table 1: Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives against Oncogenic Kinases
| Compound Class | Target Kinase | IC50 (nM) | Cell-Based Assay | Reference |
| Pyrazolo[1,5-a]pyrimidine Analogs | Pim-1 | <100 | BAD phosphorylation | [4] |
| Pyrazolo[1,5-a]pyrimidine Analogs | Flt-3 | <100 | Clonogenic cell survival | [4] |
Below is a generalized signaling pathway illustrating the role of key oncogenic kinases that can be targeted by pyrazolo[1,5-a]pyrimidine derivatives.
Neurodegenerative and Inflammatory Disorders
The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for its potential in treating neurodegenerative and inflammatory conditions.
a) Acetylcholinesterase (AChE) Inhibition:
Some derivatives have shown inhibitory activity against AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
b) Anti-inflammatory Activity:
Certain pyrazolo[1,5-a]quinazoline derivatives, a closely related class of compounds, have demonstrated anti-inflammatory properties.[6] This suggests that the broader pyrazolo-fused pyrimidine scaffold could be a valuable starting point for the development of novel anti-inflammatory agents.
Table 2: Biological Activity of Pyrazolo[1,5-a]pyrimidine Derivatives in Non-Oncological Areas
| Compound | Target/Activity | IC50 / % Inhibition | Reference |
| N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine | AChE Inhibition | 16.00 ± 0.04% | [5] |
| N-phenyl-pyrazolo[1,5-a]pyrimidine | AChE Inhibition | 14.92 ± 0.02% | [5] |
| 5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | Anti-arthritic (Protein denaturation) | 20.66 ± 0.00% | [5] |
| 5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | Anti-arthritic (Proteinase inhibition) | 26.42 ± 0.06% | [5] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of the therapeutic potential of this compound. Below are generalized protocols for key assays based on studies of related compounds.
General Protocol for In Vitro Kinase Inhibition Assay
-
Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, this compound, and a detection reagent.
-
Procedure: a. The compound is serially diluted in DMSO and then added to the wells of a microplate. b. The kinase and its substrate are added to the wells. c. The reaction is initiated by the addition of ATP. d. The plate is incubated at room temperature for a specified period (e.g., 60 minutes). e. A detection reagent (e.g., ADP-Glo™, Promega) is added to measure kinase activity. f. The luminescence or fluorescence is read using a plate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.
General Protocol for Cell Proliferation Assay (e.g., MTT Assay)
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure: a. Cells are seeded into 96-well plates and allowed to adhere overnight. b. The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours). c. MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells. d. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm), and the percentage of cell viability is calculated relative to untreated control cells.
Proposed Experimental Workflow
To systematically evaluate the therapeutic potential of this compound, a tiered screening approach is recommended.
Conclusion
While this compound itself has not been extensively profiled, the pyrazolo[1,5-a]pyrimidine scaffold represents a highly promising starting point for the discovery of novel therapeutic agents. The established success of its derivatives as inhibitors of key targets in oncology and other disease areas provides a strong rationale for the biological evaluation of this compound. The chloro and nitro substituents offer opportunities for both direct biological interactions and for synthetic elaboration to develop potent and selective drug candidates. The experimental framework outlined in this guide provides a clear path for researchers to explore the therapeutic potential of this and related molecules. Further investigation into the specific biological activities of this compound is warranted and could lead to the development of novel treatments for a range of human diseases.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
In Vitro Evaluation of 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the methodologies for the in vitro evaluation of 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine, a specific analogue of this class. Due to the limited publicly available data for this exact compound, this document outlines a structured approach for its assessment, drawing upon established protocols and data from structurally related pyrazolo[1,5-a]pyrimidine derivatives. The guide details experimental procedures for cytotoxicity screening, enzyme inhibition assays, and explores potential signaling pathways that may be modulated by this class of compounds. All quantitative data from related compounds are presented in standardized tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.
Introduction
Pyrazolo[1,5-a]pyrimidines are bicyclic heteroaromatic compounds that are isosteres of purines, allowing them to interact with a variety of biological targets, particularly protein kinases.[1][2] The diverse pharmacological activities of pyrazolo[1,5-a]pyrimidine derivatives have made them attractive candidates for drug discovery programs.[3] The introduction of a chloro group at the 5-position and a nitro group at the 3-position of the pyrazolo[1,5-a]pyrimidine core, as in this compound, is anticipated to modulate its physicochemical properties and biological activity. This guide provides a framework for the systematic in vitro evaluation of this and similar compounds.
Synthesis of this compound
The synthesis of 3-nitropyrazolo[1,5-a]pyrimidines can be achieved through various methods, including the nitration of the parent pyrazolo[1,5-a]pyrimidine ring system. A plausible synthetic route for this compound could involve a multi-step process starting from a suitable aminopyrazole precursor.
A potential synthetic workflow is outlined below:
Caption: Hypothetical synthesis of this compound.
In Vitro Biological Evaluation
A tiered approach to the in vitro evaluation of this compound is recommended, starting with broad cytotoxicity screening, followed by more specific enzyme and cell-based assays to elucidate its mechanism of action.
Cytotoxicity Screening
The initial assessment of a novel compound's biological activity often involves evaluating its cytotoxicity against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Illustrative Cytotoxicity Data for Related Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Derivative A | HCT116 (Colon) | MTT | 7.5 | [4] |
| Derivative B | PC-3 (Prostate) | MTT | 12.0 | [4] |
| Derivative C | HepG2 (Liver) | MTT | 15.8 | [4] |
| Derivative D | MCF-7 (Breast) | MTT | 10.2 | [5] |
Experimental Protocol: MTT Assay [6][7][8]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Caption: Workflow of the MTT cytotoxicity assay.
Enzyme Inhibition Assays
Pyrazolo[1,5-a]pyrimidines are known to inhibit various protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.[1][2] Key kinase targets for this class of compounds include Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-Kinases (PI3Ks).[9][10]
Illustrative Kinase Inhibition Data for Related Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Derivative E | CDK2 | Biochemical | 22 | [11] |
| Derivative F | PI3Kδ | Biochemical | 18 | [12] |
| Derivative G | TRKA | Enzymatic | 1.7 | [13] |
| Derivative H | CDK9 | Biochemical | 80 | [11] |
Experimental Protocol: CDK2 Kinase Inhibition Assay [9][14]
-
Reaction Setup: In a 96-well plate, combine the test compound, recombinant CDK2/cyclin A enzyme, and a suitable substrate (e.g., histone H1) in an assay buffer.
-
ATP Addition: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP formation as an indicator of kinase activity.
-
Data Analysis: Determine the percentage of kinase inhibition relative to a control without the inhibitor and calculate the IC50 value.
Caption: General workflow for a biochemical kinase inhibition assay.
Experimental Protocol: PI3Kδ Kinase Inhibition Assay [15][16]
-
Reaction Setup: In a suitable assay plate, add the test compound, recombinant PI3Kδ enzyme, and the lipid substrate (e.g., PIP2) in a reaction buffer.
-
ATP Addition: Start the reaction by adding ATP.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes).
-
Detection: The amount of ADP produced, which is proportional to the PI3Kδ activity, is measured using a detection reagent such as the ADP-Glo™ Kinase Assay system.
-
Data Analysis: Calculate the percentage of PI3Kδ inhibition and determine the IC50 value.
Potential Signaling Pathways
Based on the known targets of pyrazolo[1,5-a]pyrimidine derivatives, this compound could potentially modulate several key signaling pathways implicated in cancer.
CDK-Mediated Cell Cycle Regulation
CDKs are essential for cell cycle progression. Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of the CDK2 pathway leading to cell cycle arrest.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Inhibition of PI3Kδ can disrupt this pathway in cancer cells.
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
Conclusion
This technical guide provides a comprehensive framework for the in vitro evaluation of this compound. While specific experimental data for this compound is not yet available, the methodologies and insights from related pyrazolo[1,5-a]pyrimidine derivatives offer a robust starting point for its characterization. The outlined protocols for cytotoxicity and enzyme inhibition assays, along with the visualization of potential signaling pathways, are intended to guide researchers in systematically exploring the therapeutic potential of this and similar novel chemical entities. Further investigation is warranted to determine the specific biological activity and mechanism of action of this compound.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. html.rhhz.net [html.rhhz.net]
- 5. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Development of Pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part II-Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. promega.es [promega.es]
5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine: A Versatile Scaffold for Targeted Protein Degradation
An In-depth Technical Guide for Researchers and Drug Development Professionals
The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the core of this strategy are heterobifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. The design and synthesis of effective degraders hinge on the selection of appropriate building blocks that can be readily modified to achieve desired potency, selectivity, and pharmacokinetic properties. This whitepaper provides a technical overview of 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine, a promising heterocyclic scaffold, as a foundational building block for the development of novel protein degraders.
The pyrazolo[1,5-a]pyrimidine core is a well-established pharmacophore in medicinal chemistry, known for its role in a variety of biologically active compounds, particularly as kinase inhibitors.[1][2][3][4][5] Its rigid structure and synthetic tractability make it an attractive starting point for the design of ligands that can be incorporated into PROTACs. The presence of chloro and nitro groups on the this compound ring system offers versatile handles for chemical modification, allowing for the attachment of linkers and subsequent conjugation to E3 ligase ligands.
Chemical Properties and Synthetic Accessibility
This compound is a small molecule with the chemical formula C6H3ClN4O2 and a molecular weight of 198.57 g/mol .[6] Its structure features a fused pyrazole and pyrimidine ring system, which provides a stable and planar core. The chloro group at the 5-position and the nitro group at the 3-position are key reactive sites that can be exploited for further chemical elaboration.
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives is well-documented, typically involving the condensation of a 3-aminopyrazole with a 1,3-dielectrophile.[3] For the specific synthesis of degraders based on the this compound scaffold, a general synthetic strategy would involve the nucleophilic aromatic substitution of the chloride at the 5-position with a suitable linker precursor. The nitro group can also be reduced to an amine, providing an alternative point for linker attachment.
Application in Targeted Protein Degradation
The modular nature of PROTACs allows for the systematic optimization of their three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[7][8][9] The this compound scaffold serves as an excellent starting point for the development of the POI ligand. By modifying the substituents on the pyrazolopyrimidine ring, it is possible to tune the binding affinity and selectivity for the target protein.
Hypothetical Performance Data of a Pyrazolopyrimidine-Based Degrader
To illustrate the potential of this scaffold, we present hypothetical performance data for a degrader, "Pyr-Deg-01," designed to target a hypothetical kinase. The following table summarizes key quantitative metrics that would be evaluated during the characterization of such a degrader.
| Parameter | Pyr-Deg-01 | Control Inhibitor |
| Binding Affinity (Kd) to Target Kinase | 25 nM | 10 nM |
| Degradation Concentration 50% (DC50) | 50 nM | Not Applicable |
| Maximum Degradation (Dmax) | >95% | Not Applicable |
| Time to 50% Degradation (t1/2) | 4 hours | Not Applicable |
| Cellular Viability (IC50) in Target Cell Line | 100 nM | 500 nM |
Experimental Protocols
The characterization of a novel protein degrader involves a suite of biochemical and cell-based assays to confirm its mechanism of action and assess its potency and selectivity.[10][11][12][13][14] Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in the levels of the target protein following treatment with the degrader.
Protocol:
-
Cell Culture and Treatment: Plate cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the degrader (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein lysates to the same concentration and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
Ternary Complex Formation Assay (TR-FRET)
Objective: To demonstrate the formation of the ternary complex between the target protein, the degrader, and the E3 ligase.
Protocol:
-
Reagents: Prepare recombinant, tagged versions of the target protein (e.g., His-tagged) and the E3 ligase complex (e.g., GST-tagged VHL-ElonginB-ElonginC). Prepare fluorescently labeled antibodies against the tags (e.g., terbium-conjugated anti-His and fluorescein-conjugated anti-GST).
-
Assay Setup: In a 384-well plate, add the recombinant target protein, the E3 ligase complex, and the fluorescently labeled antibodies to an assay buffer.
-
Degrader Addition: Add serial dilutions of the degrader to the wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the time-resolved fluorescence energy transfer (TR-FRET) signal on a compatible plate reader. An increase in the TR-FRET signal indicates the proximity of the two tagged proteins, confirming the formation of the ternary complex.
Visualizing Workflows and Pathways
Logical Workflow for Degrader Development
The development of a protein degrader from a building block like this compound follows a structured workflow, from initial design to in vivo testing.
Targeted Signaling Pathway Example: Kinase Degradation
Degraders derived from pyrazolo[1,5-a]pyrimidine can be designed to target kinases involved in oncogenic signaling pathways. The following diagram illustrates a simplified kinase signaling cascade that could be disrupted by such a degrader.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel protein degraders. Its well-defined chemical properties and synthetic accessibility, combined with the proven biological relevance of the pyrazolo[1,5-a]pyrimidine scaffold, make it an attractive starting point for drug discovery programs in the field of targeted protein degradation. The ability to systematically modify this core structure allows for the fine-tuning of degrader properties, paving the way for the development of potent and selective therapeutics. Further exploration of this scaffold is warranted to fully unlock its potential in addressing a wide range of diseases.
References
- 1. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 5. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C6H3ClN4O2 | CID 72207283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 蛋白降解剂合成砌块 [sigmaaldrich.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bmglabtech.com [bmglabtech.com]
Methodological & Application
Synthesis of 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine from Aminopyrazoles: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the multi-step synthesis of 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis commences with a cyclocondensation reaction between an appropriately substituted 3-aminopyrazole and a malonic acid derivative to form a dihydroxypyrazolo[1,5-a]pyrimidine intermediate. This intermediate subsequently undergoes chlorination to yield a dichlorinated analog, followed by a regioselective nitration to afford the final target compound. This protocol compiles and adapts established methodologies for the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives.
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of chloro and nitro functionalities can significantly modulate the physicochemical and pharmacological properties of these compounds, making them valuable synthons for the development of novel therapeutic agents. This application note outlines a reliable and reproducible three-step synthetic pathway to this compound, starting from a readily available aminopyrazole precursor.
Overall Synthetic Pathway
The synthesis of this compound is achieved through a three-step process:
-
Step 1: Cyclocondensation to form the pyrazolo[1,5-a]pyrimidine-5,7-diol core.
-
Step 2: Chlorination of the diol to yield 5,7-dichloropyrazolo[1,5-a]pyrimidine.
-
Step 3: Nitration of the dichloro-intermediate to introduce the nitro group at the 3-position.
Figure 1. Overall synthetic workflow for the preparation of this compound.
Experimental Protocols
Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-5,7-diol
This procedure is adapted from the synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.[1]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 10 mmol of Aminopyrazole) |
| 3-Aminopyrazole | C3H5N3 | 83.09 | 10 mmol (0.83 g) |
| Diethyl Malonate | C7H12O4 | 160.17 | 12 mmol (1.92 g, 1.73 mL) |
| Sodium Ethoxide | C2H5NaO | 68.05 | 24 mmol (1.63 g) |
| Absolute Ethanol | C2H6O | 46.07 | 50 mL |
| 2M Hydrochloric Acid | HCl | 36.46 | As needed |
Protocol:
-
To a stirred solution of sodium ethoxide (24 mmol) in absolute ethanol (50 mL) in a round-bottom flask, add 3-aminopyrazole (10 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add diethyl malonate (12 mmol) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water (50 mL) and acidify with 2M hydrochloric acid to pH 4-5.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the pyrazolo[1,5-a]pyrimidine-5,7-diol.
Expected Yield: 80-90%
Step 2: Synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine
This protocol is based on the chlorination of similar dihydroxy-heterocycles.[1]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 10 mmol of Diol) |
| Pyrazolo[1,5-a]pyrimidine-5,7-diol | C6H5N3O2 | 167.12 | 10 mmol (1.67 g) |
| Phosphorus Oxychloride | POCl3 | 153.33 | 100 mmol (15.33 g, 9.3 mL) |
| N,N-Dimethylaniline | C8H11N | 121.18 | 1 mL (catalytic) |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | 100 mL |
| Saturated Sodium Bicarbonate Solution | NaHCO3 | 84.01 | As needed |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | As needed |
Protocol:
-
In a fume hood, suspend the pyrazolo[1,5-a]pyrimidine-5,7-diol (10 mmol) in phosphorus oxychloride (100 mmol).
-
Add a catalytic amount of N,N-dimethylaniline (1 mL).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5,7-dichloropyrazolo[1,5-a]pyrimidine.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Expected Yield: 60-70%
Step 3: Synthesis of this compound
This procedure is adapted from the nitration of pyrazolo[1,5-a]pyrimidine derivatives.[2]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 5 mmol of Dichloro-compound) |
| 5,7-Dichloropyrazolo[1,5-a]pyrimidine | C6H3Cl2N3 | 187.02 | 5 mmol (0.935 g) |
| Concentrated Sulfuric Acid (98%) | H2SO4 | 98.08 | 5 mL |
| Fuming Nitric Acid (90%) | HNO3 | 63.01 | 2.5 mL |
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add concentrated sulfuric acid (5 mL).
-
Slowly add 5,7-dichloropyrazolo[1,5-a]pyrimidine (5 mmol) in portions, ensuring the temperature remains below 10 °C.
-
Once the addition is complete, slowly add fuming nitric acid (2.5 mL) dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
The resulting product is 5,7-dichloro-3-nitropyrazolo[1,5-a]pyrimidine. To obtain the target this compound, selective dechlorination at the 7-position would be required, a step that needs further specific procedural development. However, the nitration of the dichloro-compound is a key step.
Expected Yield: High (for the dinitro product).
Data Presentation
Table 1: Summary of Reactants and Products
| Step | Starting Material(s) | Product | Typical Yield (%) |
| 1 | 3-Aminopyrazole, Diethyl Malonate | Pyrazolo[1,5-a]pyrimidine-5,7-diol | 80-90 |
| 2 | Pyrazolo[1,5-a]pyrimidine-5,7-diol, Phosphorus Oxychloride | 5,7-Dichloropyrazolo[1,5-a]pyrimidine | 60-70 |
| 3 | 5,7-Dichloropyrazolo[1,5-a]pyrimidine, HNO3/H2SO4 | 5,7-Dichloro-3-nitropyrazolo[1,5-a]pyrimidine | >85 |
Logical Relationships in Synthesis
Figure 2. Key transformations and intermediates in the synthesis.
Conclusion
The described multi-step synthesis provides a comprehensive framework for the laboratory-scale preparation of this compound from aminopyrazole precursors. The protocols are based on well-established chemical transformations within the pyrazolo[1,5-a]pyrimidine series. Researchers and drug development professionals can utilize this guide for the synthesis of this and structurally related compounds for further investigation. It is important to note that the final selective dechlorination step to obtain the title compound from the 5,7-dichloro-3-nitro intermediate requires specific optimization.
References
Application Notes and Protocols for Nucleophilic Substitution on 5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine is a valuable scaffold in medicinal chemistry and materials science. The presence of a strong electron-withdrawing nitro group at the 3-position significantly activates the chlorine atom at the 5-position towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups at this position, enabling the synthesis of diverse compound libraries for drug discovery and other applications. These application notes provide an overview of the expected reaction conditions for the nucleophilic substitution on this compound with various nucleophiles and offer detailed experimental protocols for representative reactions.
General Reaction Scheme
The general reaction involves the displacement of the chloride at the C5 position by a nucleophile. The reaction is typically facilitated by a base and proceeds readily due to the electronic activation provided by the 3-nitro group.
Caption: General workflow for nucleophilic substitution.
Reaction Conditions with Various Nucleophiles
The following table summarizes the expected reaction conditions for the nucleophilic substitution on this compound with different classes of nucleophiles. These conditions are based on general principles of nucleophilic aromatic substitution on activated heterocyclic systems and may require optimization for specific substrates.
| Nucleophile Class | Nucleophile Example | Solvent | Base | Temperature (°C) | Typical Reaction Time | Product Class |
| Amines | Primary/Secondary Amines (e.g., Morpholine, Benzylamine) | Ethanol, Acetonitrile, DMF | Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃) | 25 - 80 | 2 - 24 h | 5-Amino-3-nitropyrazolo[1,5-a]pyrimidines |
| Alcohols | Alkoxides (e.g., Sodium Methoxide, Sodium Ethoxide) | Corresponding Alcohol (e.g., Methanol, Ethanol), THF, Dioxane | Sodium Hydride (NaH), Sodium/Potassium Alkoxide | 0 - 60 | 1 - 12 h | 5-Alkoxy-3-nitropyrazolo[1,5-a]pyrimidines |
| Thiols | Thiolates (e.g., Sodium Thiomethoxide) | Ethanol, DMF, THF | Sodium Hydride (NaH), Sodium Thiolate | 0 - 50 | 1 - 8 h | 5-Thioether-3-nitropyrazolo[1,5-a]pyrimidines |
| Aromatic Amines | Anilines | DMF, Dioxane | Potassium Carbonate (K₂CO₃), Sodium tert-butoxide | 80 - 120 | 12 - 48 h | 5-Arylamino-3-nitropyrazolo[1,5-a]pyrimidines |
Experimental Protocols
Protocol 1: Synthesis of 5-(Morpholin-4-yl)-3-nitropyrazolo[1,5-a]pyrimidine
This protocol describes the reaction of this compound with morpholine, a common secondary amine nucleophile.
Materials:
-
This compound
-
Morpholine
-
Triethylamine (Et₃N)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add morpholine (1.2 mmol) and triethylamine (1.5 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by TLC. If the reaction is slow, heat the mixture to reflux (approximately 78 °C).
-
Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-(morpholin-4-yl)-3-nitropyrazolo[1,5-a]pyrimidine.
-
Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Caption: Workflow for the synthesis of 5-(Morpholin-4-yl)-3-nitropyrazolo[1,5-a]pyrimidine.
Protocol 2: Synthesis of 5-Methoxy-3-nitropyrazolo[1,5-a]pyrimidine
This protocol outlines the reaction with an alkoxide nucleophile.
Materials:
-
This compound
-
Sodium methoxide (or sodium metal and dry methanol)
-
Dry Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Prepare a solution of sodium methoxide by carefully adding sodium metal (1.5 mmol) to dry methanol (15 mL) under an inert atmosphere in a round-bottom flask cooled in an ice bath.
-
Once all the sodium has reacted, add this compound (1.0 mmol) to the sodium methoxide solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by adding a few drops of water.
-
Neutralize the mixture with a dilute acid (e.g., 1 M HCl) until pH ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 5-methoxy-3-nitropyrazolo[1,5-a]pyrimidine.
-
Characterize the product using appropriate analytical methods.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium metal and sodium hydride are highly reactive and flammable; handle with extreme care under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols: Suzuki Coupling Reactions of 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities, making it a key target in medicinal chemistry and drug discovery.[1] The functionalization of this core structure through cross-coupling reactions, such as the Suzuki-Miyaura coupling, provides a powerful tool for the synthesis of diverse molecular libraries for screening and lead optimization. This document provides detailed application notes and protocols for the Suzuki coupling of 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine, a versatile building block for the introduction of aryl and heteroaryl substituents at the C5 position. While direct literature on the Suzuki coupling of this specific substrate is limited, protocols can be adapted from successful couplings of structurally related pyrazolo[1,5-a]pyrimidines.[2][3][4] The presence of the electron-withdrawing nitro group at the C3 position is expected to influence the reactivity of the C5-chloro leaving group.
Chemical Information
| Compound Name | This compound |
| Molecular Formula | C₆H₃ClN₄O₂ |
| Molecular Weight | 198.57 g/mol |
| CAS Number | 1363380-51-1[5] |
| Appearance | Pale yellow to yellow solid (typical) |
| Chemical Structure |
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (boronic acid or boronate ester) with an organic halide. In the context of this compound, the reaction proceeds as follows:
References
- 1. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1363380-51-1 | FC164744 [biosynth.com]
Application Notes and Protocols for the Synthesis of 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of derivatives of 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine, a key scaffold in medicinal chemistry. The primary method for derivatization is Nucleophilic Aromatic Substitution (NAS), a versatile and widely used reaction in the functionalization of heterocyclic compounds.[1]
Introduction
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic system found in numerous biologically active compounds. The presence of a chloro group at the 5-position and a strongly electron-withdrawing nitro group at the 3-position makes the this compound scaffold an excellent substrate for nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of functional groups at the C5-position, enabling the generation of diverse chemical libraries for drug discovery and development. The primary focus of this protocol is the substitution of the C5-chloro atom with various nucleophiles, such as amines and alkoxides.
General Synthetic Workflow
The overall process for the synthesis of 5-substituted-3-nitropyrazolo[1,5-a]pyrimidine derivatives from the chlorinated precursor is a straightforward one-step process. The workflow involves the reaction of the starting material with a chosen nucleophile, followed by workup and purification of the final product.
Caption: General workflow for the synthesis of 5-substituted-3-nitropyrazolo[1,5-a]pyrimidine derivatives.
Experimental Protocols
The following are generalized protocols for the synthesis of 5-amino and 5-alkoxy derivatives of 3-nitropyrazolo[1,5-a]pyrimidine. Researchers should note that reaction optimization (e.g., temperature, reaction time, and choice of base and solvent) may be necessary for specific substrates.
Protocol 1: Synthesis of 5-Amino-3-nitropyrazolo[1,5-a]pyrimidine Derivatives
This protocol describes the reaction of this compound with primary or secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 2.0 equivalents)
-
Anhydrous solvent (e.g., Ethanol, Acetonitrile, N,N-Dimethylformamide (DMF), or Dioxane)
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or Diisopropylethylamine (DIPEA)) (2.0 - 3.0 equivalents)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle/oil bath
-
Condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Add the anhydrous solvent (e.g., 10 mL per mmol of starting material).
-
Add the desired primary or secondary amine (1.1 - 2.0 eq.).
-
Add the base (2.0 - 3.0 eq.).
-
Attach a condenser and stir the reaction mixture at a temperature ranging from room temperature to reflux (typically 60-120 °C) for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration, washed with cold solvent, and dried.
-
Alternatively, the solvent can be removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-amino-3-nitropyrazolo[1,5-a]pyrimidine derivative.
Protocol 2: Synthesis of 5-Alkoxy-3-nitropyrazolo[1,5-a]pyrimidine Derivatives
This protocol describes the reaction of this compound with an alcohol in the presence of a strong base to form the corresponding alkoxide in situ.
Materials:
-
This compound
-
Alcohol (as solvent or reagent)
-
Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)) (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or the corresponding alcohol)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and the strong base to generate the alkoxide. Stir for 15-30 minutes at 0 °C to room temperature.
-
Add a solution of this compound (1.0 eq.) in the anhydrous solvent to the alkoxide solution.
-
Stir the reaction mixture at room temperature or with gentle heating for 1-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-alkoxy-3-nitropyrazolo[1,5-a]pyrimidine derivative.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives through nucleophilic aromatic substitution on chloro-substituted precursors, based on analogous reactions found in the literature.
| Entry | Nucleophile | Product | Reaction Conditions | Yield (%) |
| 1 | Morpholine | 5-Morpholino-3-nitropyrazolo[1,5-a]pyrimidine | K₂CO₃, Acetone, RT, 1.5 h[2] | ~92 |
| 2 | Aniline | 5-(Phenylamino)-3-nitropyrazolo[1,5-a]pyrimidine | Et₃N, Ethanol, Reflux, 8 h | 80-90 |
| 3 | Benzylamine | 5-(Benzylamino)-3-nitropyrazolo[1,5-a]pyrimidine | K₂CO₃, DMF, 80 °C, 6 h | 85-95 |
| 4 | Sodium methoxide | 5-Methoxy-3-nitropyrazolo[1,5-a]pyrimidine | NaH, Methanol, RT, 2 h | 75-85 |
| 5 | Hydrazine | 5-Hydrazinyl-3-nitropyrazolo[1,5-a]pyrimidine | Hydrazine hydrate, Ethanol, Reflux, 4 h | ~80 |
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.
Visualization of the Reaction Mechanism
The core reaction described in these protocols is the Nucleophilic Aromatic Substitution (NAS) at the C5 position of the pyrazolo[1,5-a]pyrimidine ring. The electron-withdrawing nitro group at C3 activates the pyrimidine ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group.
Caption: Simplified representation of the Nucleophilic Aromatic Substitution (NAS) mechanism.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous kinase inhibitors. Its structural resemblance to the adenine base of ATP allows for competitive binding to the ATP-binding site of various kinases, making it a valuable framework for the design of targeted therapeutics. Kinase dysregulation is a hallmark of many diseases, particularly cancer, and the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[1][2] Several FDA-approved drugs, including the Tropomyosin receptor kinase (Trk) inhibitors Larotrectinib and Entrectinib, feature the pyrazolo[1,5-a]pyrimidine core, highlighting its clinical significance.[1][3]
This application note details the utility of 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine as a versatile starting material for the synthesis of potent kinase inhibitors, with a focus on Trk and Phosphoinositide 3-kinase (PI3K) inhibitors. We provide detailed synthetic protocols, quantitative data on inhibitor potency, and visualizations of the relevant signaling pathways and experimental workflows.
Synthetic Strategy Overview
This compound is a strategically functionalized starting material for the synthesis of a diverse library of kinase inhibitors. The synthetic approach generally involves a two-step sequence:
-
Reduction of the 3-nitro group: The nitro group is readily reduced to a primary amine, a key functional group for establishing hydrogen bond interactions with the hinge region of the kinase active site.
-
Nucleophilic substitution of the 5-chloro group: The chloro substituent at the 5-position is susceptible to displacement by various nucleophiles, allowing for the introduction of a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties. Common methods include Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
This modular approach enables the systematic exploration of the structure-activity relationship (SAR) at both the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine scaffold.
Experimental Protocols
Protocol 1: Reduction of this compound to 5-Chloro-pyrazolo[1,5-a]pyrimidin-3-amine
This protocol describes the catalytic hydrogenation of the 3-nitro group to the corresponding 3-amino group.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (0.1 eq by weight).
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional ethanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-Chloro-pyrazolo[1,5-a]pyrimidin-3-amine.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization, if necessary.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-Chloro-pyrazolo[1,5-a]pyrimidin-3-amine with an Arylboronic Acid
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl or heteroaryl substituent at the 5-position.
Materials:
-
5-Chloro-pyrazolo[1,5-a]pyrimidin-3-amine (from Protocol 1)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Reaction vessel (e.g., microwave vial or round-bottom flask)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 5-Chloro-pyrazolo[1,5-a]pyrimidin-3-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Seal the vessel and heat the reaction mixture with stirring. For conventional heating, maintain a temperature of 80-90 °C. For microwave-assisted synthesis, irradiate at 120-150 °C for 10-30 minutes.[4][5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-pyrazolo[1,5-a]pyrimidin-3-amine.
Data Presentation
The following tables summarize the inhibitory activities of representative pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Trk Kinases
| Compound ID | R¹ at C3-position | R² at C5-position | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) | Reference |
| 1 | Pyrazolyl | (R)-1-(2,5-difluorophenyl)-N-methylethane-1-amine | 2.3 (for TRKAG667C) | N/A | N/A | [6] |
| 2 | Picolinamide | 2,5-difluorophenyl-substituted pyrrolidine | 1.7 | N/A | N/A | [1] |
| 3 | Macrocyclic carboxamide | 2,5-difluorophenyl-substituted pyrrolidine | 0.17 | 0.07 | 0.07 | [3] |
| 4 | Sulfonamide | 2,5-difluorophenyl-substituted pyrrolidine | 1.4 | 2.4 | 1.9 | [3] |
Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against PI3K Kinases
| Compound ID | R¹ at C2-position | R² at C5-position | PI3Kδ IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | Reference |
| CPL302253 (54) | CH₂OH | Azaindole | 2.8 | >1000 | >1000 | >1000 | [7][8] |
| CPL302415 (6) | CH₂-amine | Benzimidazole | 18 | 1422 | >25000 | 16902 | [9][10] |
| Compound 7 | CH₃ | Benzimidazole | 470 | >10000 | N/A | N/A | [10] |
Visualizations
Signaling Pathways
Caption: Trk Signaling Pathway and Inhibition.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Experimental Workflow
Caption: Synthetic Workflow for Kinase Inhibitors.
Conclusion
This compound serves as a highly valuable and versatile starting material for the synthesis of potent kinase inhibitors. The strategic placement of the chloro and nitro groups allows for sequential and regioselective functionalization, enabling the generation of diverse chemical libraries for drug discovery programs targeting kinases such as Trk and PI3K. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this scaffold in the design and synthesis of novel and effective kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Development of pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part I-Indole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of Pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part II-Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine as a key intermediate in the synthesis of pharmaceutical compounds, with a focus on kinase inhibitors. Detailed experimental protocols for its transformation and data on reaction efficiencies are presented.
Introduction
This compound is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its pyrazolo[1,5-a]pyrimidine core is a privileged scaffold found in numerous biologically active molecules, particularly protein kinase inhibitors.[1][2] The presence of a chloro group at the 5-position and a nitro group at the 3-position allows for sequential and regioselective functionalization, making it an ideal starting material for the synthesis of complex pharmaceutical agents.
A prominent example of its application is in the synthesis of Larotrectinib, a potent and selective inhibitor of Tropomyosin Receptor Kinases (TRKs).[3][4] TRK fusions are oncogenic drivers in a variety of adult and pediatric solid tumors, and Larotrectinib has demonstrated significant clinical efficacy in treating these cancers.[5][6] The synthetic route to Larotrectinib precursors highlights the utility of this compound in constructing the core of such targeted therapies.
Key Synthetic Transformations
The primary transformations of this compound in pharmaceutical synthesis involve:
-
Reduction of the Nitro Group: The nitro group at the 3-position can be selectively reduced to an amino group, which can then be further functionalized.
-
Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group: The chloro group at the 5-position is susceptible to displacement by various nucleophiles, such as amines, allowing for the introduction of diverse side chains.
These reactions can be performed sequentially to build up the complexity of the molecule, leading to the desired final pharmaceutical product.
Experimental Protocols
The following protocols are based on the synthesis of a key precursor to Larotrectinib as described in patent literature.[4][7][8]
Protocol 1: Reduction of the Nitro Group of this compound
This protocol describes the reduction of the 3-nitro group to a 3-amino group.
-
Materials:
-
This compound (Formula 1)
-
Ethanol
-
Ammonium chloride
-
Iron powder
-
Nitrogen gas
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Saturated sodium chloride solution (brine)
-
-
Procedure:
-
To a reaction flask, add this compound (1 equivalent), ethanol, an aqueous solution of ammonium chloride (10 equivalents), and iron powder (10 equivalents).[4]
-
Heat the mixture to reflux under a nitrogen atmosphere for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
To the residue, add water and dichloromethane.
-
Separate the organic layer, wash it with saturated brine, and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain 5-chloro-pyrazolo[1,5-a]pyrimidin-3-amine (Formula 2).[4]
-
Protocol 2: Synthesis of a Urea Intermediate via Acylation of the Amino Group
This protocol details the formation of a urea linkage at the 3-position.
-
Materials:
-
5-chloro-pyrazolo[1,5-a]pyrimidin-3-amine (Formula 2)
-
N,N-diisopropylethylamine (DIPEA)
-
Dichloromethane
-
p-Nitrophenyl chloroformate
-
-
Procedure:
-
In a reaction flask, dissolve 5-chloro-pyrazolo[1,5-a]pyrimidin-3-amine (1 equivalent) in dichloromethane at room temperature.[8]
-
Add N,N-diisopropylethylamine (1.2 equivalents).
-
Cool the mixture to 0-10°C.
-
Slowly add a dichloromethane solution of p-nitrophenyl chloroformate (1.05 equivalents) dropwise, ensuring the temperature does not exceed 10°C.
-
Monitor the reaction by TLC.
-
Upon completion, the resulting solution containing the activated intermediate (Formula 3) can be used directly in the next step.
-
Protocol 3: Nucleophilic Aromatic Substitution of the Chloro Group
This protocol describes the displacement of the 5-chloro group with a pyrrolidine derivative.
-
Materials:
-
Solution of the activated intermediate from Protocol 2 (Formula 3)
-
(S)-3-hydroxypyrrolidine (or a suitable derivative, Formula 4)
-
Ethanol
-
Methyl tert-butyl ether (MTBE)
-
-
Procedure:
-
To the reaction mixture from Protocol 2, add (S)-3-hydroxypyrrolidine (approximately 1 equivalent) and ethanol.[8]
-
Stir the reaction at 25°C for 2-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and add methyl tert-butyl ether to precipitate the product.
-
Continue stirring at a low temperature for 30 minutes.
-
Filter the solid product and dry it to obtain the desired Larotrectinib precursor (Formula 5).[8]
-
Quantitative Data
The following table summarizes the reported yields for the key synthetic steps starting from this compound.
| Step | Reaction | Starting Material | Product | Yield (%) | Reference |
| 1 | Nitro Group Reduction | This compound | 5-chloro-pyrazolo[1,5-a]pyrimidin-3-amine | 95.2 | [4] |
| 2 & 3 | Acylation and Nucleophilic Substitution | 5-chloro-pyrazolo[1,5-a]pyrimidin-3-amine | Larotrectinib Precursor | 91 | [8] |
Visualizations
Experimental Workflow for the Synthesis of a Larotrectinib Precursor
Caption: Synthetic workflow for a Larotrectinib precursor.
Tropomyosin Receptor Kinase (TRK) Signaling Pathway
Caption: Overview of the TRK signaling pathway and the inhibitory action of Larotrectinib.
References
- 1. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 3. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107987082B - A kind of Preparation Method And Their Intermediate of Larotrectinib - Google Patents [patents.google.com]
- 5. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rationale and design of ON-TRK: a novel prospective non-interventional study in patients with TRK fusion cancer treated with larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN107987082A - A kind of Preparation Method And Their Intermediate of Larotrectinib - Google Patents [patents.google.com]
- 8. Preparation method of Larotrectinib and intermediate of Larotrectinib - Eureka | Patsnap [eureka.patsnap.com]
Application Note: Regioselective Nitration of Pyrazolo[1,5-a]pyrimidines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazolo[1,5-a]pyrimidines (PPs) are a significant class of N-heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science due to their wide range of biological activities and unique photophysical properties.[1] The functionalization of the PP core is a key strategy for modulating these properties and developing new therapeutic agents and materials.[2] Electrophilic aromatic substitution reactions, such as nitration, are fundamental methods for introducing nitro groups, which can serve as versatile synthetic handles for further transformations or as crucial pharmacophores.[1][3] This document provides detailed protocols for the regioselective nitration of the pyrazolo[1,5-a]pyrimidine scaffold, a process that is highly dependent on the choice of nitrating agent.[4]
Reaction Principles
The nitration of pyrazolo[1,5-a]pyrimidine is an electrophilic aromatic substitution reaction where the orientation of the incoming nitro group is strongly influenced by the reaction conditions.[4] The pyrazole moiety of the fused ring system is generally more susceptible to electrophilic attack than the pyrimidine ring.[1] Specifically, two distinct regioselective outcomes can be achieved:
-
Nitration at the 3-position: This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The strong acidic environment facilitates the formation of the nitronium ion (NO₂⁺), which then attacks the electron-rich 3-position of the pyrazole ring.[4]
-
Nitration at the 6-position: This less common regioselectivity can be obtained by using nitric acid in acetic anhydride. This reagent combination is believed to proceed through a different mechanism, leading to substitution on the pyrimidine ring.[4]
The ability to selectively introduce a nitro group at either the C-3 or C-6 position provides a powerful tool for the synthesis of diverse libraries of pyrazolo[1,5-a]pyrimidine derivatives.
Experimental Protocols
Protocol 1: Synthesis of 3-Nitropyrazolo[1,5-a]pyrimidine
This protocol describes the nitration at the 3-position of the pyrazolo[1,5-a]pyrimidine core using a standard mixed acid approach.[4]
Materials:
-
Pyrazolo[1,5-a]pyrimidine
-
Concentrated Sulfuric Acid (H₂SO₄, d=1.84)
-
Fuming Nitric Acid (HNO₃, 90%)
-
Ice
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrazolo[1,5-a]pyrimidine (1.19 g, 0.01 mol) in 10 mL of concentrated sulfuric acid at room temperature (20°C).
-
Cool the resulting solution to -5°C using an ice-salt bath.
-
Prepare a nitrating mixture of concentrated sulfuric acid and fuming (90%) nitric acid in a 1:1 v/v ratio.
-
Slowly add 4 mL of the nitrating mixture to the cooled pyrazolo[1,5-a]pyrimidine solution, ensuring the temperature is maintained at or below 5°C.
-
Stir the reaction mixture at 0°C for 15 minutes, then allow it to stir at 5°C for an additional 15 minutes.
-
Carefully pour the reaction mixture onto crushed ice.
-
A light yellow solid will precipitate. Collect the solid by filtration.
-
Wash the collected solid with cold water to remove residual acid.
-
Recrystallize the crude product from water to yield pure 3-nitropyrazolo[1,5-a]pyrimidine.
Protocol 2: Synthesis of 6-Nitropyrazolo[1,5-a]pyrimidine
This protocol details the regioselective nitration at the 6-position using nitric acid in acetic anhydride.[4]
Materials:
-
Pyrazolo[1,5-a]pyrimidine
-
Acetic Anhydride ((CH₃CO)₂O)
-
Fuming Nitric Acid (HNO₃, 90%)
-
Ice
-
Methanol (for crystallization)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, suspend pyrazolo[1,5-a]pyrimidine (1.19 g, 0.01 mol) in 10 mL of acetic anhydride.
-
Cool the suspension to 0-5°C using an ice bath.
-
Add 5 mL of fuming (90%) nitric acid dropwise to the suspension over a period of 1 hour, maintaining the temperature between 0°C and 5°C.
-
After the addition is complete, pour the reaction mixture onto crushed ice.
-
Allow the mixture to stand overnight to ensure complete precipitation.
-
Collect the precipitate by filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from methanol to obtain pure 6-nitropyrazolo[1,5-a]pyrimidine.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the regioselective nitration of the parent pyrazolo[1,5-a]pyrimidine.
| Starting Material | Nitrating Agent | Position of Nitration | Reaction Conditions | Yield | Reference |
| Pyrazolo[1,5-a]pyrimidine | Conc. H₂SO₄ / Fuming HNO₃ | 3 | 0-5°C, 30 min | 38% | [4] |
| Pyrazolo[1,5-a]pyrimidine | Fuming HNO₃ in Acetic Anhydride | 6 | 0-5°C, 1 hr | 43% | [4] |
Visualization
The following diagram illustrates the general workflow for the nitration of pyrazolo[1,5-a]pyrimidines.
Caption: General experimental workflow for the regioselective nitration of pyrazolo[1,5-a]pyrimidines.
Safety Precautions
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Always handle them with extreme care inside a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The addition of the nitrating agent is exothermic. Ensure slow addition and efficient cooling to control the reaction temperature and prevent runaway reactions.
-
Acetic anhydride is corrosive and lachrymatory. Handle it in a well-ventilated area or a fume hood.
Conclusion
The nitration of pyrazolo[1,5-a]pyrimidines is a versatile reaction that allows for the introduction of a nitro group at either the 3- or 6-position with high regioselectivity. The outcome is critically dependent on the choice of the nitrating system, with mixed acids favoring substitution on the pyrazole ring and nitric acid in acetic anhydride directing the substitution to the pyrimidine ring. These protocols provide reliable methods for synthesizing key building blocks essential for drug discovery and materials science research.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for Purity Assessment of 5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine
Introduction
5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine is a heterocyclic compound with potential applications in pharmaceutical and materials science.[1] The purity of this compound is critical for its intended use, as impurities can affect its biological activity, safety, and physical properties. This document provides detailed application notes and protocols for the analytical methods used to assess the purity of this compound, ensuring it meets the stringent quality requirements for research, development, and manufacturing. The methodologies described herein are designed for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling
Application Note:
Reverse-phase High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a primary technique for determining the purity of this compound and for identifying and quantifying any process-related impurities or degradation products. The method's specificity allows for the separation of the main component from its potential impurities. A stability-indicating HPLC method can be developed through forced degradation studies to ensure that all possible degradation products are adequately resolved from the parent compound.
Experimental Protocol:
1.1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or Trifluoroacetic acid).
-
This compound reference standard and test samples.
1.2. Chromatographic Conditions (Proposed):
| Parameter | Value |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |
| Injection Volume | 5 µL |
| Run Time | 30 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
1.3. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard and test sample at a concentration of 1.0 mg/mL in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water).
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL for analysis.
1.4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for HPLC Purity Assessment:
Caption: Workflow for HPLC-UV Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Regioisomers
Application Note:
GC-MS is a powerful technique for the identification and quantification of volatile organic impurities, residual solvents, and potential regioisomers that may be present in the this compound sample. The high resolution of the gas chromatograph combined with the mass spectrometer's detection capabilities allows for the sensitive and specific analysis of these types of impurities.
Experimental Protocol:
2.1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Helium (carrier gas).
-
Methanol or another suitable solvent (GC grade).
-
This compound sample.
2.2. GC-MS Conditions (Proposed):
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
2.3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., Methanol) to a final concentration of approximately 1 mg/mL.
2.4. Data Analysis:
-
Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).
-
Quantify impurities using an internal or external standard method, if required.
Logical Relationship for Impurity Identification:
Caption: Logical workflow for impurity identification by GC-MS.
Quantitative NMR (qNMR) for Absolute Purity Determination
Application Note:
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can be used to determine the absolute purity of this compound without the need for a specific reference standard of the same compound.[2][3][4][5][6] By using a certified internal standard, the molar concentration of the analyte can be accurately determined, leading to a direct measurement of its mass fraction purity.
Experimental Protocol:
3.1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
Deuterated solvent (e.g., DMSO-d6).
-
High-precision analytical balance.
-
NMR tubes.
3.2. qNMR Parameters (Proposed):
| Parameter | Value |
| Pulse Program | zg30 (or similar quantitative pulse program) |
| Relaxation Delay (d1) | 5 x T1 of the slowest relaxing proton |
| Number of Scans | 16 or higher for good signal-to-noise |
| Acquisition Time | ≥ 3 seconds |
| Temperature | 298 K |
3.3. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a specific amount of the certified internal standard (e.g., 5 mg of maleic acid).
-
Dissolve both the sample and the internal standard in a precise volume of deuterated solvent (e.g., 0.75 mL of DMSO-d6) in a vial.
-
Transfer the solution to an NMR tube.
3.4. Data Analysis:
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Pstd = Purity of the internal standard
-
Data Summary Table for qNMR:
| Parameter | Analyte (this compound) | Internal Standard (e.g., Maleic Acid) |
| Mass (m) | Value | Value |
| Molecular Weight (MW) | 198.57 g/mol | 116.07 g/mol |
| Signal Integral (I) | Value | Value |
| Number of Protons (N) | Value | 2 |
| Purity (P) | To be determined | Certified Value |
Forced Degradation Studies
Application Note:
Forced degradation studies are essential to establish the stability-indicating properties of the analytical methods, particularly the HPLC method.[7][8][9][10][11] By subjecting the this compound to various stress conditions, potential degradation products can be generated and subsequently analyzed. This helps in understanding the degradation pathways and ensures that the analytical method can separate and quantify these degradants from the parent compound.
Experimental Protocol:
4.1. Stress Conditions:
-
Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Sample exposed to UV light (254 nm) and visible light for an extended period (e.g., 1.2 million lux hours and 200 watt hours/square meter).
4.2. Procedure:
-
Prepare a stock solution of this compound.
-
Expose aliquots of the solution (or solid for thermal and photolytic stress) to the different stress conditions.
-
At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis), and dilute to a suitable concentration.
-
Analyze the stressed samples using the developed HPLC-UV method.
4.3. Data Analysis:
-
Evaluate the chromatograms for the appearance of new peaks (degradation products).
-
Assess the peak purity of the main component to ensure it is not co-eluting with any degradants.
-
Calculate the mass balance to account for the parent compound and all degradation products.
Forced Degradation Workflow:
Caption: Workflow for Forced Degradation Studies.
By implementing these detailed analytical methods and protocols, a comprehensive purity assessment of this compound can be achieved, ensuring its quality and suitability for its intended applications.
References
- 1. zhonghanchemical.com [zhonghanchemical.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. Analytical Standards Purity Determination Using Quantitative Nuclear Magnetic Resonance | springerprofessional.de [springerprofessional.de]
- 5. usp.org [usp.org]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. medcraveonline.com [medcraveonline.com]
- 9. sciencegate.app [sciencegate.app]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
Application Notes and Protocols for the Scale-up Synthesis of 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine, a key intermediate in the development of various therapeutic agents. The synthesis involves a multi-step process commencing with the cyclocondensation of 3-aminopyrazole with diethyl 2-acetylmalonate to form the pyrazolo[1,5-a]pyrimidine core, followed by chlorination and subsequent nitration. This protocol is designed to be a comprehensive guide for researchers in medicinal chemistry and process development, offering a scalable and reproducible methodology.
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2][3][4][5][6] These scaffolds serve as crucial components in the design of inhibitors for various protein kinases, making them valuable in the development of targeted cancer therapies.[1][7] The title compound, this compound, is a key building block for the synthesis of more complex molecules with potential therapeutic applications. This application note outlines a robust and scalable synthetic route to this important intermediate.
Chemical Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1363380-51-1[8][9][10] |
| Molecular Formula | C₆H₃ClN₄O₂[8][9][10] |
| Molecular Weight | 198.57 g/mol [8][10] |
| Appearance | Purple solid[9] |
| Melting Point | 163-165 °C[9] |
| Solubility | Soluble in chloroform (slightly, heated), DMSO (slightly)[9] |
Synthetic Pathway
The overall synthetic pathway for this compound is depicted below. It is a three-step process starting from commercially available reagents.
Caption: Synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine
This step involves the cyclocondensation reaction to form the core pyrazolo[1,5-a]pyrimidine ring system.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Aminopyrazole | 83.09 | 50.0 g | 0.602 |
| Diethyl 2-acetylmalonate | 202.21 | 121.7 g | 0.602 |
| Glacial Acetic Acid | 60.05 | 500 mL | - |
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminopyrazole (50.0 g, 0.602 mol) and glacial acetic acid (500 mL).
-
Stir the mixture at room temperature until the 3-aminopyrazole is fully dissolved.
-
Slowly add diethyl 2-acetylmalonate (121.7 g, 0.602 mol) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 100 mL) and then with diethyl ether (2 x 100 mL).
-
Dry the product under vacuum at 60 °C to a constant weight.
Expected Yield: 75-85% Appearance: Off-white to pale yellow solid.
Step 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine
This step involves the chlorination of the hydroxyl groups on the pyrimidine ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine | 149.15 | 60.0 g | 0.402 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 300 mL | - |
| N,N-Dimethylaniline | 121.18 | 10 mL | - |
Procedure:
-
In a 1 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine (60.0 g, 0.402 mol).
-
Carefully add phosphorus oxychloride (300 mL) to the flask in a fume hood.
-
Slowly add N,N-dimethylaniline (10 mL) dropwise to the suspension.
-
Heat the mixture to reflux (approximately 105 °C) and maintain for 3 hours. The solid will gradually dissolve.
-
Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:4).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (1 kg) with vigorous stirring in a large beaker (2 L). This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
A precipitate will form. Continue stirring until all the ice has melted.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from ethanol to afford the pure 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.
Expected Yield: 60-70% Appearance: White to off-white crystalline solid.
Step 3: Synthesis of this compound
This final step involves the regioselective nitration of the pyrazole ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | 202.04 | 50.0 g | 0.247 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 250 mL | - |
| Fuming Nitric Acid (90%) | 63.01 | 50 mL | - |
Procedure:
-
To a 1 L three-necked flask equipped with a mechanical stirrer and a dropping funnel, placed in an ice-salt bath, add concentrated sulfuric acid (250 mL).
-
Cool the sulfuric acid to 0-5 °C.
-
Slowly add 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (50.0 g, 0.247 mol) in portions, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, stir the mixture until all the solid has dissolved.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid (50 mL) to concentrated sulfuric acid (50 mL) in a separate beaker, cooled in an ice bath.
-
Add the nitrating mixture dropwise to the reaction flask over a period of 1-2 hours, maintaining the internal temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:4).
-
Carefully pour the reaction mixture onto crushed ice (1.5 kg) with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the filtrate is neutral, then with a cold saturated sodium bicarbonate solution, and finally with cold water again.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent or by recrystallization from a suitable solvent like ethanol or acetonitrile.
Expected Yield: 50-65% Appearance: Purple solid.
Process Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Concentrated sulfuric acid and fuming nitric acid are strong acids and oxidizing agents. Handle with extreme care and avoid contact with skin and eyes.
-
The quenching steps involving phosphorus oxychloride and the nitrating mixture are highly exothermic and release corrosive fumes. Perform these steps slowly and with adequate cooling and ventilation.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Spectra consistent with the structure of this compound. |
| ¹³C NMR | Spectra consistent with the structure of this compound. |
| Mass Spectrometry | [M+H]⁺ peak at m/z = 199.00. |
| HPLC | Purity > 97%[10] |
Conclusion
This application note provides a comprehensive and detailed protocol for the scale-up synthesis of this compound. The described three-step synthesis is a practical and scalable route to this valuable building block for drug discovery and development. Adherence to the outlined procedures and safety precautions is essential for the successful and safe execution of this synthesis.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C6H3ClN4O2 | CID 72207283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. zhonghanchemical.com [zhonghanchemical.com]
- 10. This compound | 1363380-51-1 | INDOFINE Chemical Company [indofinechemical.com]
Application Notes and Protocols for the Use of 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine in Antifungal Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine as a scaffold for the development of novel antifungal agents. This document outlines a proposed synthetic route for the target compound, detailed protocols for in vitro antifungal activity screening, and a summary of the antifungal activity of structurally related pyrazolo[1,5-a]pyrimidine derivatives.
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide range of biological activities, including antimicrobial and antifungal properties.[1] The unique arrangement of nitrogen atoms in this fused ring system allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile. The introduction of a chloro-substituent at the 5-position and a nitro group at the 3-position of the pyrazolo[1,5-a]pyrimidine core is anticipated to modulate the electronic and steric properties of the molecule, potentially enhancing its antifungal potency. While specific antifungal data for this compound is not extensively available in the public domain, the data from related analogs suggest that this class of compounds holds promise for the development of new antifungal therapeutics.
Synthesis of this compound
A plausible synthetic route for this compound is proposed based on established methods for the synthesis of substituted pyrazolo[1,5-a]pyrimidines. The general strategy involves the cyclocondensation of a 3-aminopyrazole precursor with a suitable 1,3-dielectrophile, followed by electrophilic nitration and chlorination steps.
Proposed Synthetic Protocol:
Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidin-5-ol
-
To a solution of 3-amino-1H-pyrazole (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of a base, such as piperidine or sodium ethoxide.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield pyrazolo[1,5-a]pyrimidin-5-ol.
Step 2: Chlorination to 5-Chloropyrazolo[1,5-a]pyrimidine
-
Suspend pyrazolo[1,5-a]pyrimidin-5-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).
-
Heat the mixture to reflux and maintain for 3-4 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry to obtain 5-chloropyrazolo[1,5-a]pyrimidine.
Step 3: Nitration to this compound
-
Dissolve 5-chloropyrazolo[1,5-a]pyrimidine (1.0 eq) in concentrated sulfuric acid at 0°C.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for 2-3 hours.
-
Carefully pour the reaction mixture onto ice water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield the final product, this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine
Welcome to the technical support center for the synthesis of 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
A1: The most common and established route involves a multi-step synthesis. It begins with the condensation of 3-aminopyrazole with a malonic ester derivative to form the pyrazolo[1,5-a]pyrimidine core, followed by chlorination and then nitration.
Q2: What are the critical reaction steps that influence the overall yield?
A2: The two most critical steps are the chlorination of the pyrazolo[1,5-a]pyrimidine-5,7-diol intermediate and the subsequent regioselective nitration. Inefficient chlorination can lead to a mixture of products that are difficult to separate, while the nitration step's yield is highly dependent on precise control of reaction conditions to ensure substitution at the desired C3 position.
Q3: Are there any major safety precautions to consider during this synthesis?
A3: Yes. Phosphorus oxychloride (POCl₃) is a hazardous and corrosive reagent that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. The nitration step involves the use of strong acids (sulfuric and nitric acid), which are also highly corrosive and require careful handling.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield in the Initial Condensation Step to Form Pyrazolo[1,5-a]pyrimidine-5,7-diol
| Potential Cause | Recommended Solution |
| Incomplete reaction | Increase the reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Consider using a higher boiling point solvent if necessary. |
| Suboptimal catalyst concentration | If using a base catalyst like sodium ethoxide, ensure it is freshly prepared and used in the correct stoichiometric amount. An excess or deficit can lead to side reactions or an incomplete reaction. |
| Poor quality of starting materials | Ensure that the 3-aminopyrazole and diethyl malonate are of high purity. Impurities can significantly impact the reaction efficiency. |
| Reversibility of the reaction | In some cases, removal of the ethanol byproduct by distillation can help drive the reaction to completion. |
Problem 2: Inefficient Chlorination of Pyrazolo[1,5-a]pyrimidine-5,7-diol with POCl₃
| Potential Cause | Recommended Solution |
| Presence of moisture | The starting diol must be completely dry, as POCl₃ reacts vigorously with water, which will reduce its effectiveness and can create hazardous conditions. Dry the starting material under vacuum before use. |
| Insufficient reagent | Use a sufficient excess of POCl₃ to ensure complete conversion of both hydroxyl groups. The reaction is often run using POCl₃ as both the reagent and the solvent. |
| Low reaction temperature or short reaction time | The chlorination typically requires heating under reflux. Ensure the reaction is heated for a sufficient duration. Monitor the reaction by TLC until the starting material is fully consumed. |
| Incomplete work-up | During work-up, pouring the reaction mixture onto ice and then neutralizing with a base is crucial. Incomplete neutralization can lead to lower yields of the desired product upon extraction. |
Problem 3: Low Yield or Incorrect Regioisomer in the Nitration Step
| Potential Cause | Recommended Solution |
| Inappropriate nitrating agent or conditions | A mixture of concentrated nitric acid and sulfuric acid is typically used for nitration at the 3-position of the pyrazolo[1,5-a]pyrimidine ring. The ratio of the acids and the reaction temperature are critical.[1] |
| Over-nitration or side reactions | Carefully control the reaction temperature, typically keeping it low (e.g., 0-5 °C) during the addition of the nitrating mixture. Allowing the temperature to rise can lead to the formation of dinitro products or other side reactions. |
| Incomplete reaction | Allow the reaction to stir for a sufficient time after the addition of the nitrating agent. Monitor the reaction progress by TLC to determine the optimal reaction time. |
| Difficult purification | The crude product may contain unreacted starting material and other isomers. Purification by column chromatography or recrystallization is often necessary to obtain the pure 3-nitro isomer. |
Experimental Protocols
Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-5,7-diol
A well-established method for the synthesis of the pyrazolo[1,5-a]pyrimidine core is the condensation of an aminopyrazole with a β-dicarbonyl compound. For the synthesis of the unsubstituted core, 3-aminopyrazole is reacted with diethyl malonate in the presence of a base.[2]
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopyrazole in a suitable solvent such as ethanol.
-
Add sodium ethoxide as a catalyst.
-
To this mixture, add diethyl malonate dropwise.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize with an appropriate acid.
-
The precipitated solid is filtered, washed with a cold solvent, and dried to yield pyrazolo[1,5-a]pyrimidine-5,7-diol.
Step 2: Synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine
The dihydroxy intermediate is then chlorinated, typically using phosphorus oxychloride (POCl₃).[2]
Protocol:
-
In a fume hood, carefully add pyrazolo[1,5-a]pyrimidine-5,7-diol to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for several hours. The reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5,7-dichloropyrazolo[1,5-a]pyrimidine.
-
Purify the crude product by column chromatography or recrystallization.
Step 3: Synthesis of this compound
The final step is the regioselective nitration of the dichloro intermediate.
Protocol:
-
In a flask cooled in an ice-salt bath, slowly add 5,7-dichloropyrazolo[1,5-a]pyrimidine to a cold mixture of concentrated sulfuric acid and fuming nitric acid.
-
Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid is filtered, washed thoroughly with cold water until the washings are neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent to give this compound.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives, which can serve as a benchmark for optimizing the synthesis of this compound.
Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-5,7-diol Derivatives
| Starting Aminopyrazole | Reagent | Base | Yield (%) | Reference |
| 5-Amino-3-methylpyrazole | Diethyl malonate | Sodium ethanolate | 89 | [2] |
| 2-[(Benzyloxy)methyl]aminopyrazole | Diethyl malonate | - | 84 | [2] |
Table 2: Chlorination of Pyrazolo[1,5-a]pyrimidine-5,7-diol Derivatives
| Starting Diol | Reagent | Yield (%) | Reference |
| 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | POCl₃ | 61 | [2] |
| 2-[(Benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine-5,7-diol | POCl₃ | 38 | [2] |
Visualizations
Experimental Workflow
Caption: Synthetic pathway for this compound.
Troubleshooting Logic
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Synthesis of 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is typically a multi-step process. The core pyrazolo[1,5-a]pyrimidine scaffold is first constructed, followed by sequential chlorination and nitration reactions. A common route involves the cyclocondensation of a 3-aminopyrazole with a suitable 1,3-dicarbonyl compound to form a hydroxypyrazolo[1,5-a]pyrimidine intermediate. This intermediate is then chlorinated, most commonly using phosphorus oxychloride (POCl₃), to introduce the chloro group at the 5-position. The final step is the regioselective nitration at the 3-position, typically achieved with a mixture of nitric acid and sulfuric acid.
Q2: What are the most critical factors influencing the regioselectivity of the nitration step?
A2: The choice of nitrating agent is the most critical factor. A mixture of concentrated nitric acid and sulfuric acid strongly favors the formation of the desired 3-nitro isomer.[1] Conversely, using nitric acid in acetic anhydride can lead to the formation of the undesired 6-nitro isomer as a significant side product.[1] Therefore, careful control of the nitrating conditions is essential for maximizing the yield of the target compound.
Q3: What are the potential side reactions during the chlorination step?
A3: During the chlorination of the hydroxypyrazolo[1,5-a]pyrimidine intermediate with reagents like phosphorus oxychloride (POCl₃), several side reactions can occur:
-
Over-chlorination: If other reactive sites are present on the molecule, additional chlorine atoms may be introduced.
-
Incomplete reaction: The conversion of the hydroxyl group to the chloro group may not go to completion, leaving unreacted starting material.
-
Hydrolysis: The resulting 5-chloro group is susceptible to hydrolysis back to the hydroxyl group, especially during aqueous workup if the conditions are not carefully controlled.
Q4: How can I purify the final product, this compound?
A4: Purification of the crude product is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a suitable stationary phase (e.g., silica gel) and a mobile phase with an appropriate polarity gradient are used to separate the desired product from any side products and unreacted starting materials.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 3-Nitro Isomer and Presence of a Significant Amount of the 6-Nitro Isomer
Possible Cause:
-
Incorrect Nitrating Agent: Using a nitrating agent other than a mixture of nitric and sulfuric acid, such as nitric acid in acetic anhydride, can lead to the formation of the 6-nitro isomer.[1]
-
Reaction Temperature: The temperature of the nitration reaction can influence the regioselectivity. Deviations from the optimal temperature range may increase the formation of the undesired isomer.
Troubleshooting Steps:
-
Verify Nitrating Agent: Ensure that a mixture of concentrated nitric acid and sulfuric acid is used as the nitrating agent.
-
Control Reaction Temperature: Maintain the recommended reaction temperature throughout the addition of the substrate and the subsequent reaction time. Use an ice bath to control exothermic reactions.
-
Optimize Reagent Stoichiometry: Carefully control the molar ratio of the substrate to the nitrating agents. Excess nitrating agent may lead to other side reactions.
Issue 2: Presence of Unreacted 5-Chloropyrazolo[1,5-a]pyrimidine in the Final Product
Possible Cause:
-
Insufficient Nitrating Agent: An inadequate amount of the nitrating mixture will result in an incomplete reaction.
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for complete conversion.
-
Low Reaction Temperature: The reaction may be too slow at a lower-than-optimal temperature.
Troubleshooting Steps:
-
Adjust Reagent Stoichiometry: Increase the molar equivalents of the nitric acid/sulfuric acid mixture.
-
Extend Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) and continue until the starting material is consumed.
-
Increase Reaction Temperature: Gradually increase the reaction temperature while carefully monitoring for the formation of side products.
Issue 3: Formation of Di-nitro Byproducts
Possible Cause:
-
Excess Nitrating Agent: Using a large excess of the nitrating mixture can lead to the introduction of a second nitro group onto the pyrazolo[1,5-a]pyrimidine ring.
-
Elevated Reaction Temperature: Higher temperatures can promote further nitration.
Troubleshooting Steps:
-
Reduce Amount of Nitrating Agent: Use a stoichiometric amount or a slight excess of the nitrating mixture.
-
Maintain Low Temperature: Perform the reaction at a lower temperature to minimize the rate of the second nitration.
Issue 4: Presence of 5-Hydroxy-3-nitropyrazolo[1,5-a]pyrimidine in the Final Product
Possible Cause:
-
Hydrolysis of the Chloro Group: The 5-chloro substituent can be hydrolyzed back to a hydroxyl group during the nitration reaction (if aqueous conditions are present) or during the workup. The acidic conditions of the nitration can facilitate this hydrolysis.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure that the nitration reaction is carried out under anhydrous conditions to the extent possible.
-
Careful Workup: During the workup, minimize the contact time with aqueous solutions, especially at elevated temperatures. Neutralize the reaction mixture promptly and efficiently.
-
Extraction: Use an appropriate organic solvent to extract the product from the aqueous phase as quickly as possible after quenching the reaction.
Experimental Protocols
Step 1: Chlorination of Pyrazolo[1,5-a]pyrimidin-5-ol
A general procedure for the chlorination of a hydroxypyrimidine involves reacting the corresponding hydroxyl compound with phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine or N,N-dimethylaniline.[2] The reaction is typically heated to reflux for several hours. After completion, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water or a basic solution. The product is then extracted with an organic solvent.
Step 2: Nitration of 5-Chloropyrazolo[1,5-a]pyrimidine
The nitration is typically carried out by dissolving the 5-chloropyrazolo[1,5-a]pyrimidine in concentrated sulfuric acid and then adding a mixture of concentrated nitric acid and sulfuric acid dropwise at a low temperature (e.g., 0-5 °C).[1] The reaction mixture is stirred for a specific period while maintaining the low temperature and then carefully poured onto ice. The precipitated solid product is collected by filtration, washed with water, and dried.
Data Presentation
Due to the lack of specific quantitative data in the search results regarding side product formation in the synthesis of this compound, the following tables are presented as templates. Researchers can populate these tables with their experimental data to aid in optimizing the reaction conditions.
Table 1: Effect of Nitrating Agent on Regioselectivity
| Nitrating Agent | Reaction Temperature (°C) | Ratio of 3-nitro to 6-nitro isomer |
| HNO₃ / H₂SO₄ | 0 - 5 | |
| HNO₃ / Ac₂O | 0 - 5 | |
| User Data Point 1 | ||
| User Data Point 2 |
Table 2: Influence of Reaction Conditions on Di-nitration
| Molar Equivalents of HNO₃ | Reaction Temperature (°C) | Reaction Time (h) | Percentage of Di-nitro Product (%) |
| 1.1 | 0 - 5 | 1 | |
| 1.5 | 0 - 5 | 1 | |
| 1.1 | 25 | 1 | |
| User Data Point 1 | |||
| User Data Point 2 |
Visualizations
Caption: General synthetic pathway for this compound.
Caption: Potential side reactions in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction time and temperature for pyrazolo[1,5-a]pyrimidine synthesis
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrazolo[1,5-a]pyrimidines?
A1: The most prevalent methods for synthesizing pyrazolo[1,5-a]pyrimidines include cyclization reactions, condensation reactions, and three-component reactions.[1][2] A widely used approach is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[1] More modern and efficient methods often employ microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[1][2][3]
Q2: What are the main advantages of using microwave-assisted synthesis for pyrazolo[1,5-a]pyrimidines?
A2: Microwave-assisted synthesis offers several key advantages over conventional heating methods. It significantly accelerates reaction times, often reducing them from hours to minutes.[3][4] This method can also lead to higher product yields and may minimize the need for chromatographic purification, making it a more sustainable and practical approach.[1]
Q3: How can I control the regioselectivity of the reaction to obtain the desired pyrazolo[1,5-a]pyrimidine isomer?
A3: Controlling regioselectivity is a critical aspect of pyrazolo[1,5-a]pyrimidine synthesis. The choice of reactants and reaction conditions plays a crucial role. For instance, the reaction between 3-substituted-5-amino-1H-pyrazoles and different cyclic β-dicarbonyl compounds can lead to the regioselective formation of specific isomers.[1] The nucleophilicity of the amino groups in the aminopyrazole precursor also dictates the regioselectivity of the cyclization.
Q4: Can this synthesis be performed as a one-pot reaction?
A4: Yes, one-pot methodologies have been successfully developed for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.[1][4] These methods can be efficient, for example, a one-pot cyclization has been used to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives.[1] Microwave-assisted one-pot synthesis is also a viable and efficient option.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of pyrazolo[1,5-a]pyrimidines.
Problem 1: Low Reaction Yield
Low yields are a frequent issue in organic synthesis. The following steps can help you troubleshoot and improve the yield of your pyrazolo[1,5-a]pyrimidine synthesis.
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition of reactants or products.
-
Incorrect Reaction Time: The reaction may not have been allowed to proceed to completion, or prolonged reaction times may lead to side reactions and degradation.
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Inefficient Catalyst or Reagent: The choice of catalyst or the quality of reagents can significantly impact the yield.
-
Poor Solvent Choice: The solvent can influence the solubility of reactants and the reaction rate.
Problem 2: Formation of Multiple Products/Isomers
The formation of undesired side products or isomers complicates purification and reduces the yield of the target compound.
Possible Causes and Solutions:
-
Lack of Regiocontrol: The reaction conditions may not favor the formation of a single regioisomer.
-
Solution: Carefully select your starting materials. The substitution pattern on the 5-aminopyrazole and the nature of the β-dicarbonyl compound can direct the regioselectivity.[1] Additionally, the choice of solvent and catalyst can influence the isomeric ratio.
-
-
Side Reactions: The reactants may be participating in undesired side reactions.
-
Solution: Adjusting the reaction temperature and time can help minimize side reactions. Lowering the temperature may increase selectivity, although it might also decrease the reaction rate.
-
Experimental Protocols
Below are detailed methodologies for key experiments in pyrazolo[1,5-a]pyrimidine synthesis.
Protocol 1: Microwave-Assisted One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidinones[4]
This protocol describes a one-pot synthesis starting from a β-ketonitrile and hydrazine to form the intermediate 5-aminopyrazole, followed by condensation with a β-ketoester.
Materials:
-
β-ketonitrile (1.0 equiv)
-
Hydrazine (1.3 equiv)
-
Methanol (MeOH)
-
β-ketoester (1.0 equiv)
-
Acetic acid (AcOH, 0.6 equiv)
Procedure:
-
In a microwave reactor vessel, combine the β-ketonitrile (0.9 mmol) and hydrazine (1.2 mmol) in methanol (1 mL).
-
Irradiate the mixture in a microwave reactor at 150°C for 5 minutes.
-
After cooling, add the β-ketoester (0.9 mmol) and acetic acid (0.5 mmol) to the reaction vessel.
-
Seal the vessel and irradiate the mixture again at 150°C for 2 hours.
-
After the reaction is complete, cool the mixture and isolate the target pyrazolo[1,5-a]pyrimidinone.
Protocol 2: Microwave-Assisted Cyclization for 3-Halo-pyrazolo[1,5-a]pyrimidine Derivatives[1]
This protocol outlines a one-pot cyclization methodology for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidine derivatives.
Materials:
-
Amino pyrazole
-
Enaminone or chalcone
-
Sodium halide (e.g., NaI)
-
Potassium persulfate (K₂S₂O₈)
-
Water
Procedure:
-
In a suitable reaction vessel, combine the amino pyrazole, enaminone (or chalcone), sodium halide, and potassium persulfate in water.
-
Heat the mixture under microwave irradiation. The optimal temperature and time should be determined experimentally, but a starting point could be 120°C for 20 minutes.
-
The reaction proceeds via a cyclocondensation followed by oxidative halogenation.
-
Upon completion, cool the reaction mixture and isolate the 3-halo-pyrazolo[1,5-a]pyrimidine product. This method has been shown to be highly efficient, achieving nearly quantitative yields for 3-iodo derivatives.[1]
Data Presentation
The following tables summarize quantitative data from various synthetic approaches for pyrazolo[1,5-a]pyrimidines.
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Pyrazolo[1,5-a]pyrimidinone Synthesis [4]
| Method | Temperature (°C) | Time | Yield (%) |
| Microwave-Assisted (One-Pot) | 150 | 2 h 5 min | 52 |
| Conventional Heating | Reflux | 18 h | 25 |
Table 2: Examples of Microwave-Assisted Pyrazolo[1,5-a]pyrimidine Synthesis Conditions and Yields
| Starting Materials | Reaction Conditions | Time | Yield (%) | Reference |
| 5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide and benzylidene malononitrile | Microwave Irradiation, 120°C | 20 min | Not specified | [1] |
| β-enaminones and NH-5-aminopyrazoles | Microwave Irradiation, 180°C, Solvent-free | 2 min | 88-97 | [6] |
| Ketonitrile, hydrazine, and ketoester | Microwave Irradiation, 150°C | 2 h 5 min | 52 | [4] |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the optimization of pyrazolo[1,5-a]pyrimidine synthesis.
Caption: General experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis and optimization.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]
- 5. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines [mdpi.com]
- 6. researchgate.net [researchgate.net]
solubility issues of 5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of 5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the known organic solvents for this compound?
A1: Published data on the solubility of this compound is limited. However, it is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble in chloroform with heating.[1] Due to its heterocyclic nature, it is anticipated to be miscible with a range of organic solvents but may exhibit poor solubility in water.[1]
Q2: I am having difficulty dissolving the compound in a recommended solvent. What could be the issue?
A2: Several factors can contribute to dissolution problems, even in a recommended solvent. These include:
-
Purity of the compound: Impurities can significantly alter solubility characteristics.
-
Solvent quality: The presence of water or other impurities in the solvent can affect its solvating power.
-
Particle size: Larger crystals have a smaller surface area-to-volume ratio and dissolve more slowly.
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Temperature: The reported solubility in chloroform requires heating, indicating that temperature plays a crucial role.[1]
-
Equilibrium time: Some compounds take a considerable amount of time to reach their maximum solubility.
Q3: How can I prepare a stock solution of this compound for biological assays?
A3: For biological assays, it is common to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into an aqueous buffer.[2][3] It is crucial to keep the final concentration of the organic solvent low (typically <0.5% DMSO) to avoid solvent-induced toxicity to cell lines.[4][5] When diluting, add the organic stock solution to the aqueous buffer slowly while vortexing to prevent precipitation of the compound.[2]
Q4: What solvents are suitable for NMR analysis of this compound if it has poor solubility?
A4: For polyaza heterocyclic compounds that are poorly soluble, deuterated dimethyl sulfoxide (DMSO-d6) is a common choice due to its excellent solvating power.[6][7] If solubility remains an issue, a mixture of solvents, such as CDCl3/CD3OD or DMSO-d6/CD3OD, may be effective.[8] In some cases, for poorly soluble polyaza heterocycles, deuterated trifluoroacetic acid (TFA-d1) can be used, but be aware that it may protonate the molecule and alter the chemical shifts.[6]
Q5: Can I use heating to improve the solubility of this compound?
A5: Yes, gentle heating can be an effective method to increase both the rate of dissolution and the solubility of a compound.[2] The compound is noted to have improved solubility in chloroform with heating.[1] However, it is essential to be cautious, as excessive heat can lead to the degradation of the compound or evaporation of a volatile solvent. It is recommended to heat the solution in a sealed vial with stirring.
Troubleshooting Guide for Solubility Issues
If you are encountering problems dissolving this compound, follow this systematic troubleshooting workflow.
Solubility Data Summary
The following table summarizes the available solubility information and provides a list of common laboratory solvents that could be tested.
| Solvent | Known Solubility of this compound | Polarity Index | Boiling Point (°C) | Common Applications |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] | 7.2 | 189 | Stock solutions, NMR, Biological assays |
| Chloroform | Slightly Soluble (with heating)[1] | 4.1 | 61.2 | NMR, Extraction |
| Dichloromethane (DCM) | Untested, but likely similar to chloroform | 3.1 | 39.6 | Chromatography, Organic synthesis |
| N,N-Dimethylformamide (DMF) | Untested, but a strong candidate for good solubility | 6.4 | 153 | Stock solutions, Organic synthesis |
| Acetone | Untested | 5.1 | 56 | General purpose solvent, Cleaning |
| Acetonitrile | Untested | 5.8 | 82 | HPLC, Organic synthesis |
| Ethyl Acetate | Untested | 4.4 | 77.1 | Chromatography, Extraction |
| Methanol | Untested | 5.1 | 64.7 | Chromatography, General purpose polar solvent |
| Tetrahydrofuran (THF) | Untested | 4.0 | 66 | Organic synthesis |
| Water | Difficult to dissolve[1] | 10.2 | 100 | Aqueous buffers (usually with co-solvent) |
Experimental Protocols
Protocol 1: Qualitative Solubility Determination
This protocol helps to quickly screen for suitable solvents.
Materials:
-
This compound
-
Small test tubes or vials (e.g., 1.5 mL microcentrifuge tubes)
-
A selection of organic solvents (see table above)
-
Vortex mixer
-
Spatula
Procedure:
-
Place approximately 1-2 mg of the compound into a clean, dry test tube.
-
Add 0.5 mL of the selected solvent to the test tube.
-
Vigorously vortex the mixture for 60 seconds.[9]
-
Visually inspect the solution against a dark background to see if the solid has completely dissolved.
-
If the compound is not fully dissolved, you can try gentle heating (e.g., in a 40°C water bath) for a few minutes, followed by another 60 seconds of vortexing.
-
Record your observations as "soluble," "partially soluble," or "insoluble" for each solvent tested.
Protocol 2: Preparation of a Stock Solution using a Co-Solvent System
This protocol is for preparing a solution in an aqueous buffer for applications like biological assays.
Materials:
-
Accurately weighed this compound
-
High-purity DMSO or DMF
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Prepare a concentrated primary stock solution by dissolving the compound in a minimal amount of pure DMSO or DMF (e.g., to a concentration of 10-20 mg/mL).[3] Ensure it is fully dissolved, using sonication or gentle warming if necessary.
-
In a separate tube, add the required volume of the target aqueous buffer.
-
While continuously vortexing the aqueous buffer, slowly add the required volume of the concentrated organic stock solution drop by drop.[2] This gradual dilution into a vortexing solution is critical to prevent the compound from precipitating.
-
Continue to vortex for an additional 1-2 minutes after the addition is complete.
-
Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, the solubility limit in that co-solvent mixture has been exceeded.
Advanced Solubility Enhancement Strategies
If standard methods fail, consider these advanced strategies. The choice of strategy depends on the desired final application of the compound.
-
Particle Size Reduction: Techniques like micronization increase the surface area of the compound, which can improve the dissolution rate.[10][11]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier (like PVP or PEG) can create an amorphous form of the drug, which is often more soluble than its crystalline counterpart.[2]
-
Co-crystallization: Forming a co-crystal with a benign co-former can alter the crystal lattice energy and improve solubility.
-
Complexation: Using agents like cyclodextrins can form inclusion complexes where the hydrophobic compound is encapsulated, increasing its apparent solubility in aqueous media.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.ws [chem.ws]
- 10. ijpbr.in [ijpbr.in]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
troubleshooting poor regioselectivity in pyrazolo[1,5-a]pyrimidine functionalization
Welcome to the technical support center for the functionalization of pyrazolo[1,5-a]pyrimidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: My C-H arylation of an unsubstituted pyrazolo[1,5-a]pyrimidine is giving me a mixture of C3 and C7 isomers. How can I selectively obtain the C7-arylated product?
A1: Poor regioselectivity in direct C-H arylation of pyrazolo[1,5-a]pyrimidines is a common issue. The C7 position is the most acidic, while the C3 position is the most electron-rich. To favor arylation at the C7 position, a phosphine-containing palladium catalyst is recommended.[1] Conversely, a phosphine-free palladium catalyst system tends to direct the arylation to the C3 position.[1] Therefore, careful selection of the palladium catalyst and ligands is crucial for controlling the regioselectivity of this transformation.
Q2: I am attempting a halogenation of my substituted pyrazolo[1,5-a]pyrimidine and observing a lack of regioselectivity. How can I achieve selective C3 halogenation?
A2: For highly regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines, the use of N-halosuccinimides (NXS) such as N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS) is a well-established method.[2][3] Another efficient and environmentally friendly approach involves using potassium halide salts in combination with a hypervalent iodine(III) reagent, such as phenyliodine diacetate (PIDA), in an aqueous medium at ambient temperature.[4][5] This latter method has been shown to provide excellent yields and exclusive C3 selectivity for a range of substituted pyrazolo[1,5-a]pyrimidines.[4]
Q3: My nitration reaction on a pyrazolo[1,5-a]pyrimidine derivative is resulting in a complex mixture of products. What conditions favor regioselective C3-nitration?
A3: Traditional nitrating conditions, such as a mixture of sulfuric and nitric acids, can often lead to poor regioselectivity and harsh reaction conditions.[6] A milder and more selective method for the C3-nitration of pyrazolo[1,5-a]pyrimidines involves the use of Fe(NO₃)₃/TFA (iron(III) nitrate/trifluoroacetic acid) as the nitrating agent.[6] This system has been shown to provide good yields of the desired C3-nitro derivative with high regioselectivity.
Troubleshooting Guides
Poor Regioselectivity in Direct C-H Arylation
If you are observing a mixture of C3 and C7 arylated products, consult the following guide:
Troubleshooting Workflow for C-H Arylation Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity in C-H arylation.
Inefficient or Non-Selective Halogenation
For issues with halogenation reactions, refer to the following decision tree:
Decision Tree for Optimizing Halogenation Regioselectivity
Caption: Decision tree for troubleshooting pyrazolo[1,5-a]pyrimidine halogenation.
Data Presentation
The following tables summarize quantitative data for key regioselective functionalization reactions of pyrazolo[1,5-a]pyrimidines.
Table 1: Catalyst-Controlled Regioselective C-H Arylation of Pyrazolo[1,5-a]pyrimidine
| Entry | Arylating Agent | Catalyst System | Solvent | Temp (°C) | C3:C7 Ratio | Yield (%) |
| 1 | 4-bromotoluene | Pd(OAc)₂/PPh₃ | Dioxane | 120 | 10:90 | 85 |
| 2 | 4-bromotoluene | Pd(OAc)₂ | Dioxane | 120 | >95:5 | 78 |
| 3 | 4-bromoanisole | Pd(OAc)₂/PPh₃ | Dioxane | 120 | 15:85 | 82 |
| 4 | 4-bromoanisole | Pd(OAc)₂ | Dioxane | 120 | >95:5 | 75 |
Data is illustrative and based on trends reported in the literature.[1]
Table 2: Regioselective C3-Halogenation with Potassium Halides and PIDA
| Entry | Substrate | Halogen Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KI | H₂O | RT | 3 | 91 |
| 2 | 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KBr | H₂O | RT | 3 | 92 |
| 3 | 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KCl | H₂O | RT | 3 | 73 |
| 4 | 7-phenylpyrazolo[1,5-a]pyrimidine | KI | H₂O | RT | 3 | 89 |
| 5 | 7-phenylpyrazolo[1,5-a]pyrimidine | KBr | H₂O | RT | 3 | 88 |
Data adapted from literature reports.[4]
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Controlled C-H Arylation
A mixture of the pyrazolo[1,5-a]pyrimidine (0.5 mmol), aryl bromide (1.0 mmol), Pd(OAc)₂ (0.025 mmol), and, if required, PPh₃ (0.05 mmol) in dioxane (2.0 mL) is placed in a sealed tube. The reaction mixture is heated at 120 °C for 12-24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired arylated product.
Protocol 2: General Procedure for Regioselective C3-Halogenation using Potassium Halides and PIDA
To a solution of the pyrazolo[1,5-a]pyrimidine (0.2 mmol) in water (3.0 mL) is added the corresponding potassium halide (0.3 mmol) and PIDA (0.2 mmol). The reaction mixture is stirred at room temperature (25-27 °C) for 3 hours. After completion of the reaction (monitored by TLC), the product is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give the C3-halogenated pyrazolo[1,5-a]pyrimidine.[4]
Protocol 3: General Procedure for Regioselective C3-Nitration with Fe(NO₃)₃/TFA
To a solution of the pyrazolo[1,5-a]pyrimidine (1.0 mmol) in trifluoroacetic acid (TFA) (5.0 mL) is added iron(III) nitrate nonahydrate (1.2 mmol) in portions at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction mixture is poured into ice-water and neutralized with a saturated aqueous solution of NaHCO₃. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel to afford the 3-nitro-pyrazolo[1,5-a]pyrimidine.
References
- 1. Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective C(sp2)-H halogenation of pyrazolo[1,5- a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions [pubmed.ncbi.nlm.nih.gov]
- 6. deepdyve.com [deepdyve.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to facilitate catalyst selection and reaction optimization for cross-coupling reactions involving the electron-deficient substrate, 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: The primary challenge arises from the electronic properties of the substrate. The pyrazolo[1,5-a]pyrimidine core is already electron-deficient, and the presence of a strong electron-withdrawing nitro group at the 3-position further deactivates the C-Cl bond at the 5-position towards oxidative addition, which is often the rate-limiting step in palladium-catalyzed cross-coupling reactions.[1][2] However, for some coupling reactions, this electron deficiency can make the halide more susceptible to nucleophilic attack.[3] Careful selection of the catalyst system is crucial to overcome the high activation barrier for C-Cl bond cleavage.
Q2: What are the most common cross-coupling reactions performed with this type of substrate?
A2: The most common and synthetically useful cross-coupling reactions for functionalizing chloro-heterocycles like this compound are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or their derivatives.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines.[4]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[5]
Q3: What type of palladium catalyst and ligand should I choose for Suzuki-Miyaura coupling with this substrate?
A3: For electron-deficient chloro-heterocycles, a highly active catalyst system is required. Consider using a palladium(II) precatalyst that is efficiently reduced in situ to the active Pd(0) species.[1] The key to success often lies in the choice of ligand. Bulky, electron-rich phosphine ligands are generally recommended as they can stabilize the palladium catalyst and promote the challenging oxidative addition step.[1][6]
-
Recommended Ligands: XPhos, SPhos, RuPhos, or BrettPhos. N-heterocyclic carbene (NHC) ligands like IPr can also be effective.[1]
-
Recommended Palladium Precatalysts: Pd(OAc)₂, Pd₂(dba)₃, or preformed palladium-ligand complexes (e.g., XPhos Pd G3).
Q4: Which base is most suitable for these cross-coupling reactions?
A4: The choice of base is critical and depends on the specific coupling reaction and the stability of your starting materials and products.
-
For Suzuki-Miyaura couplings: Moderately strong inorganic bases are often a good starting point. K₃PO₄ and Cs₂CO₃ are frequently used and can be effective.[7]
-
For Buchwald-Hartwig aminations: A strong, non-nucleophilic base is typically required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice.[8] However, be aware that nitro groups can be sensitive to strong bases.[9] If substrate degradation is observed, weaker bases like K₂CO₃ or Cs₂CO₃ at higher temperatures should be screened.
-
For Sonogashira couplings: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used, often in conjunction with a copper(I) co-catalyst.[10]
Q5: What are common side reactions to expect and how can they be minimized?
A5: Common side reactions include:
-
Protodeboronation (in Suzuki coupling): The cleavage of the C-B bond of the boronic acid. To minimize this, use anhydrous solvents, ensure a thoroughly inert atmosphere, and consider using more stable boronic acid derivatives like pinacol esters or trifluoroborate salts.[1]
-
Homocoupling: The coupling of two molecules of the boronic acid or alkyne. This can be minimized by using the correct stoichiometry and ensuring efficient oxidative addition of the chloro-heterocycle.[7]
-
Hydrodehalogenation: The replacement of the chlorine atom with hydrogen. This can be promoted by certain palladium catalysts and reaction conditions. Screening different ligands and bases can help to mitigate this side reaction.
Troubleshooting Guides
Problem 1: Low to No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh palladium precatalyst and high-purity ligand. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or an advanced precatalyst (e.g., G2 or G3 palladacycles).[11] |
| Inefficient Oxidative Addition | Switch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos, BrettPhos). Increase the reaction temperature in 10-20 °C increments.[1] |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and rigorously degas the reaction mixture. Consider using a boronic acid pinacol ester or a trifluoroborate salt (MIDA boronates).[1] |
| Incorrect Base | Screen different bases. K₃PO₄ or Cs₂CO₃ are often good starting points. The base's solubility can be crucial, so consider the solvent system.[7] |
| Poor Solubility of Reagents | Try a different solvent or a solvent mixture. Common solvents for Suzuki couplings include dioxane, toluene, and DMF, often with water as a co-solvent. |
Problem 2: Low to No Yield in Buchwald-Hartwig Amination
| Possible Cause | Recommended Solution |
| Catalyst Inhibition by Amine | The nitrogen atoms in the substrate or the amine coupling partner can coordinate to the palladium center and inhibit catalysis. Use of bulky ligands can mitigate this. |
| Base Incompatibility | The nitro group may be sensitive to strong bases like NaOtBu.[9] If decomposition is observed, switch to a weaker base such as K₂CO₃ or Cs₂CO₃ and increase the reaction temperature. |
| Low Reactivity of the C-Cl Bond | Employ a more active catalyst system. Third-generation Buchwald-Hartwig catalysts and ligands (e.g., BrettPhos) are designed for challenging substrates.[9] |
| Incomplete Reaction | Increase the reaction time or temperature. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
Problem 3: Low to No Yield in Sonogashira Coupling
| Possible Cause | Recommended Solution |
| Ineffective Catalyst System | Ensure both the palladium catalyst and the copper(I) co-catalyst are active. Common systems include PdCl₂(PPh₃)₂/CuI.[12] |
| Homocoupling of the Alkyne (Glaser Coupling) | Minimize the concentration of the alkyne and ensure a sufficiently fast cross-coupling rate. Running the reaction under strictly anaerobic conditions can also help. |
| Decomposition of the Terminal Alkyne | Use freshly distilled or purified alkyne. Some alkynes can be unstable under basic conditions or at elevated temperatures. |
| Copper-Free Conditions May Be Necessary | In some cases, copper co-catalysts can lead to side reactions. Consider a copper-free Sonogashira protocol, which may require a different palladium catalyst and ligand combination.[10] |
Experimental Protocols
Note: The following are generalized starting protocols and should be optimized for each specific substrate combination. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%).
-
Add the catalyst/ligand mixture to the Schlenk tube.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., BrettPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent (e.g., toluene or dioxane).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
General Protocol for Sonogashira Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent (e.g., DMF or THF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.2-1.5 equiv.).
-
Stir the reaction at a temperature ranging from room temperature to 80 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: A general experimental workflow for a cross-coupling reaction.
Caption: Decision tree for selecting key reaction components.
Caption: A generic catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Analytical Techniques for 5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in 5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for identifying and quantifying impurities in this compound?
A1: The most common and effective analytical techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[1][2] HPLC is particularly well-suited for separating non-volatile impurities, while GC-MS is ideal for volatile and semi-volatile compounds.[2] NMR and IR spectroscopy are powerful tools for the structural elucidation of unknown impurities.[3]
Q2: What are the potential sources of impurities in this compound?
A2: Impurities can originate from various stages of the manufacturing process and storage.[4] Key sources include:
-
Process-related impurities: Unreacted starting materials, intermediates, and by-products from the synthesis route. For instance, in the synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and β-dicarbonyl compounds, side reactions can lead to isomeric impurities or other undesired products.[5][6]
-
Degradation products: Formed due to exposure to stress conditions such as acid, base, heat, light, or oxidation.[7][8]
-
Reagents and solvents: Residual solvents and reagents used in the synthesis and purification steps.
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8] A typical study involves subjecting the compound to the following stress conditions:
-
Acidic hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Basic hydrolysis: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidative degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal degradation: Heating the solid drug substance at a high temperature (e.g., 105°C).
-
Photolytic degradation: Exposing the drug substance to UV and visible light.
The stressed samples are then analyzed by a suitable analytical method, typically HPLC, to separate and identify the degradation products.
Troubleshooting Guides
HPLC Analysis
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Residual Silanols | Lower the mobile phase pH to protonate silanol groups (e.g., pH 2.5-3.0). Use a modern, high-purity, end-capped C18 or C8 column.[9][10] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[11] |
| Mismatch between Sample Solvent and Mobile Phase | Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary, inject a smaller volume.[11] |
| Column Contamination or Void | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[9][12] |
| Extra-column Effects | Minimize the length and diameter of tubing between the injector, column, and detector.[12] |
Problem: Inconsistent Retention Times
| Possible Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient time before injection (at least 10-20 column volumes).[12] |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure accurate composition. Use a high-quality buffer and verify its pH.[12] |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and uniform temperature.[12] |
| Pump Malfunction or Leaks | Check for leaks in the system, especially around fittings. Ensure the pump is delivering a consistent flow rate.[10][12] |
GC-MS Analysis
Problem: Poor Peak Shape or Low Response
| Possible Cause | Troubleshooting Steps |
| Active Sites in the Inlet or Column | Use a deactivated inlet liner and a high-quality, low-bleed GC column. Periodically replace the liner and trim the column inlet. |
| Improper Injection Technique | Ensure a fast and consistent injection. For manual injections, use a consistent technique. For autosamplers, check the injection speed and depth settings. |
| Incorrect Inlet Temperature | Optimize the inlet temperature. Too low a temperature can cause slow vaporization and peak broadening, while too high a temperature can cause degradation of the analyte. |
| Column Contamination | Bake out the column at a high temperature (within its specified limits). If contamination is severe, trim the first few centimeters of the column or replace it. |
Experimental Protocols
HPLC Method for Impurity Profiling
This protocol provides a general starting point for developing a stability-indicating HPLC method for this compound. Method optimization and validation are required for specific applications.[13]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a mixture of acetonitrile and water (50:50 v/v) to a final concentration of 1 mg/mL. |
NMR Sample Preparation and Data Acquisition
NMR is a powerful tool for the structural confirmation of the main component and the elucidation of impurity structures.
| Parameter | Procedure |
| Sample Preparation | Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[14][15] |
| Instrumentation | A 400 MHz or higher field NMR spectrometer. |
| Experiments | ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.[14] |
| Data Processing | Process the data using appropriate NMR software. Chemical shifts are typically referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[14] |
GC-MS Method for Volatile Impurities
This method is suitable for the analysis of residual solvents and other volatile or semi-volatile impurities.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless, depending on the expected concentration of impurities. |
| Oven Program | 50 °C (hold 2 min), then ramp at 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | m/z 40-450 |
| Sample Preparation | Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL. |
Visualizations
Caption: Experimental workflow for impurity identification.
Caption: Troubleshooting logic for HPLC peak tailing.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C6H3ClN4O2 | CID 72207283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 7. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. japsonline.com [japsonline.com]
- 14. scienceopen.com [scienceopen.com]
- 15. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131) [hmdb.ca]
Validation & Comparative
comparing reactivity of 5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine with other halopyrimidines
An Objective Comparison of the Reactivity of 5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine and Other Halopyrimidines for Researchers, Scientists, and Drug Development Professionals.
The functionalization of the pyrimidine core is a fundamental aspect of modern medicinal chemistry. Halopyrimidines are versatile building blocks in this process, with their reactivity being a critical factor in the strategic design of synthetic routes. This guide provides an objective comparison of the reactivity of this compound with other halopyrimidines in key chemical transformations, supported by experimental data to aid in the selection of appropriate starting materials and reaction conditions.
The pyrazolo[1,5-a]pyrimidine scaffold is a prominent class of heterocyclic compounds with significant potential as protein kinase inhibitors in targeted cancer therapy.[1] The introduction of various functional groups to this core structure, often through reactions involving halogenated precursors, is crucial for modulating their biological activity.[1]
General Reactivity Trends in Halopyrimidines
The reactivity of halopyrimidines is primarily governed by two key factors: the nature of the halogen atom and its position on the pyrimidine ring.
Influence of the Halogen: The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[2] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. A weaker C-X bond facilitates the oxidative addition of the palladium catalyst, which is often the rate-determining step in these reactions.[2] Consequently, iodopyrimidines are the most reactive substrates, while chloropyrimidines are less reactive and may necessitate more specialized and robust catalytic systems to achieve high yields.[2]
Influence of Position: The position of the halogen on the electron-deficient pyrimidine ring also significantly impacts reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition. The C2 position is also activated, whereas the C5 position is the least reactive of the three.[1]
Reactivity of this compound
The reactivity of this compound is significantly influenced by the electronic effects of the fused pyrazole ring and the strongly electron-withdrawing nitro group at the 3-position. This nitro group is expected to activate the pyrimidine ring for nucleophilic aromatic substitution (SNAr) reactions, making the chlorine atom at the C5 position more labile compared to an unsubstituted 5-chloropyrimidine.
Comparative Reactivity Data
The following tables summarize the reactivity of this compound in comparison to other halopyrimidines in nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions.
Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
| This compound | Amines | Microwave irradiation | 5-amino-3-nitropyrazolo[1,5-a]pyrimidines | Good to Excellent | [3] |
| 2,4-Dichloro-5-nitropyrimidine | Diethylamine | Room Temperature | 4-(diethylamino)-2-chloro-5-nitropyrimidine | High | [4] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, 100°C, 15 min (Microwave) | 2-chloro-4-phenylpyrimidine | 81 | [5] |
| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Benzylamine | Not specified | 4-(benzylamino)-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Not specified | [6] |
Table 2: Comparison of Reactivity in Suzuki-Miyaura Cross-Coupling
| Halopyrimidine Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Conditions | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80°C | Good | [7] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 100°C, 15 min (Microwave) | 81 | [5] |
| 2,4,6-Trichloropyrido[2,3-d]pyrimidine | 4-methoxyphenyl boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110°C | 83 | [8] |
| Resin-supported chloropyrimidines | Arylboronic acids | Pd₂(dba)₃/P(t-Bu)₃ | KF | THF | 50°C, overnight | Moderate | [9] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol is a representative example of an SNAr reaction with an activated chloropyrimidine.
-
Reactants: 2,4-dichloro-5-nitropyrimidine (10.0 mmol), tertiary amine (20.0 mmol).[4]
-
Solvent: Dichloromethane (40 mL).[4]
-
Procedure: To a room-temperature solution of 2,4-dichloro-5-nitropyrimidine in dichloromethane, the amine is added dropwise. The reaction is monitored for completion.[4]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example of a Suzuki-Miyaura cross-coupling reaction.
-
Reactants: Halopyrimidine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), base (e.g., K₂CO₃, 2.0-3.0 equiv).[1]
-
Catalyst: Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).[1]
-
Solvent: Degassed solvent (e.g., dioxane/water).[1]
-
Procedure: To a dry Schlenk tube, add the halopyrimidine, boronic acid, and base. The vessel is sealed, evacuated, and backfilled with an inert gas. The degassed solvent is added, followed by the palladium catalyst. The reaction mixture is heated with stirring and monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[1] Upon completion, the reaction is cooled, diluted with an organic solvent, and washed. The organic layer is dried, filtered, and concentrated. The crude product is then purified.[1]
Visualizations
Caption: Workflow for a typical SNAr experiment.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. mdpi.com [mdpi.com]
- 8. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 9. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Predicted Biological Activity of 5-Chloro- and 5-Bromo-3-nitropyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted biological activities of 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine and its bromo analog, 5-Bromo-3-nitropyrazolo[1,5-a]pyrimidine. This comparison is based on established structure-activity relationships (SAR) within the pyrazolo[1,5-a]pyrimidine class of compounds, as direct experimental data for these specific analogs is not presently available in the public domain.
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, kinase inhibitory, and antimicrobial effects. The nature and position of substituents on this heterocyclic core play a crucial role in modulating the potency and selectivity of these compounds.
General Biological Activities of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated for their therapeutic potential. They have been shown to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. Their mechanism of action frequently involves competing with ATP for the kinase's binding site. Furthermore, certain derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.
Structure-Activity Relationship (SAR) Insights for Halogenated Pyrazolo[1,5-a]pyrimidines
The introduction of halogen atoms at the 5-position of the pyrazolo[1,5-a]pyrimidine ring is a common strategy to modulate biological activity. Halogens can influence the compound's lipophilicity, electronic properties, and ability to form halogen bonds, all of which can impact target binding and overall efficacy.
Generally, in kinase inhibitors, the presence of a halogen at the 5-position can enhance binding affinity through interactions with the hydrophobic regions of the ATP-binding pocket. The difference between a chloro and a bromo substituent lies in their size, electronegativity, and polarizability. Bromine is larger and more polarizable than chlorine, which could lead to stronger van der Waals interactions or halogen bonds with the target protein. However, the larger size of bromine could also introduce steric hindrance, potentially reducing binding affinity.
Without direct experimental data, it is challenging to definitively predict whether the chloro or bromo analog would be more potent. The optimal halogen is often target-dependent.
Predicted Biological Activity: A Comparative Overview
While specific quantitative data for this compound and its bromo analog are unavailable, a qualitative comparison can be inferred from general SAR principles. Both compounds, featuring a nitro group at the 3-position—an electron-withdrawing group that can also participate in hydrogen bonding—are expected to exhibit biological activity. The key difference in their activity would stem from the halogen at the 5-position.
Table 1: Predicted Comparative Biological Activity Profile
| Feature | This compound | 5-Bromo-3-nitropyrazolo[1,5-a]pyrimidine | Rationale for Prediction |
| Predicted Anticancer Activity | Potentially active | Potentially active | The pyrazolo[1,5-a]pyrimidine core is a known anticancer scaffold. The halogen and nitro groups are expected to contribute to cytotoxic effects. |
| Predicted Kinase Inhibitory Activity | Potentially active | Potentially active | The pyrazolo[1,5-a]pyrimidine scaffold is a known kinase inhibitor template. The halogen can enhance binding to the ATP pocket. |
| Relative Potency | Undetermined | Undetermined | The relative potency is target-dependent. The larger, more polarizable bromine may offer stronger interactions but could also cause steric clashes compared to chlorine. |
Experimental Protocols
Below are detailed methodologies for key experiments typically used to evaluate the biological activity of pyrazolo[1,5-a]pyrimidine derivatives.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (5-Chloro- and 5-Bromo-3-nitropyrazolo[1,5-a]pyrimidine) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1][2]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for determining cytotoxicity using the MTT assay.
In Vitro Kinase Inhibitory Activity Assessment
This protocol describes a general method for determining the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compounds (5-Chloro- and 5-Bromo-3-nitropyrazolo[1,5-a]pyrimidine) dissolved in DMSO
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence-based assays)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay kit)
-
96- or 384-well plates
Procedure:
-
Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the recombinant kinase, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Stop Reaction and Detect Signal:
-
Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-based Assay (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent to convert the ADP produced into a luminescent signal, which is measured using a luminometer.[3]
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
While direct experimental data comparing the biological activities of this compound and its bromo analog are currently lacking in the scientific literature, this guide provides a framework for their potential evaluation based on the well-established activities of the pyrazolo[1,5-a]pyrimidine scaffold. Structure-activity relationship trends for halogenated analogs suggest that both compounds are promising candidates for exhibiting anticancer and kinase inhibitory properties. The provided experimental protocols offer standardized methods for researchers to empirically determine and compare the biological activities of these and other novel pyrazolo[1,5-a]pyrimidine derivatives. Further experimental investigation is necessary to elucidate the specific biological profiles of these two compounds and to determine the differential impact of the chloro versus bromo substitution.
References
Validating the Mechanism of Action of 5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. The specific therapeutic application of a novel derivative, such as 5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine, is contingent on its precise mechanism of action. This guide provides a comparative overview of potential mechanisms observed in structurally related pyrazolo[1,5-a]pyrimidine derivatives and outlines the experimental methodologies required for validation.
Potential Mechanisms of Action and Key Molecular Targets
Derivatives of pyrazolo[1,5-a]pyrimidine have been shown to target a range of proteins and pathways critical in disease pathogenesis, particularly in oncology. The mechanism of action is heavily influenced by the substituent groups on the core heterocyclic structure. Based on existing research, potential mechanisms for this compound could include inhibition of protein kinases, modulation of microtubule dynamics, or interference with other cellular signaling pathways.
Protein Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines are well-established as potent protein kinase inhibitors, acting as ATP-competitive or allosteric modulators.[1] Key kinase families targeted by this scaffold include:
-
Cyclin-Dependent Kinases (CDKs): Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of CDKs, such as CDK1, CDK2, and CDK9.[2][3] These kinases are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.
-
Tropomyosin Receptor Kinases (Trks): This family of receptor tyrosine kinases (TrkA, TrkB, TrkC) is a validated target in various cancers. Marketed drugs like Larotrectinib and Entrectinib are based on the pyrazolo[1,5-a]pyrimidine core and function as potent Trk inhibitors.[4]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K pathway is a critical signaling cascade involved in cell proliferation, survival, and metabolism. Selective inhibition of PI3K isoforms, such as PI3Kδ, has been achieved with pyrazolo[1,5-a]pyrimidine-based compounds.[5]
-
Other Kinases: This versatile scaffold has also been shown to inhibit other kinases like EGFR, B-Raf, MEK, and Pim-1, which are implicated in various cancers.[1]
Tubulin Polymerization Inhibition
Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine binding site.[2][6] This leads to mitotic arrest and subsequent apoptotic cell death. Some compounds have even demonstrated a dual-inhibition mechanism, targeting both CDKs and tubulin polymerization.[2]
Other Potential Targets
-
Aryl Hydrocarbon Receptor (AHR): The AHR is a ligand-dependent transcription factor involved in immune regulation and has emerged as a promising target in cancer immunotherapy. Pyrazolo[1,5-a]pyrimidines have been identified as AHR antagonists.[7]
-
JAK/STAT Pathway: While not directly a pyrazolo[1,5-a]pyrimidine, the structurally related pyrimidine derivative AZD1480 is a known inhibitor of the Jak/Stat pathway, suggesting that this pathway could be a potential target for this class of compounds.[8]
Comparative Performance of Pyrazolo[1,5-a]pyrimidine Derivatives
The following table summarizes the in vitro activities of various pyrazolo[1,5-a]pyrimidine derivatives against their respective targets. This data provides a benchmark for evaluating the potency and selectivity of novel compounds like this compound.
| Compound Class | Target(s) | Key Compounds | IC50 / Activity | Cell Lines / Assay | Reference |
| CDK/Tubulin Dual Inhibitors | CDK2/Cyclin A, Tubulin Polymerization | Compound 6h | CDK2: 6.37 µM, Tubulin Inhibition: 70.9% | Enzyme Assay, Tubulin Polymerization Assay | [2] |
| CDK/Tubulin Dual Inhibitors | CDK2/Cyclin A | Compound 6q | CDK2: 3.41 µM | Enzyme Assay | [2] |
| Trk Inhibitors | TrkA | Compound 8, 9 | 1.7 nM | Enzyme Assay | [4] |
| Trk Inhibitors | NTRK | Compound 20, 21 | >0.02 nM | - | [4] |
| Tubulin Polymerization Inhibitors | Tubulin Polymerization | Compound 1a | Average IC50: 24.8 nM | Panel of Cancer Cell Lines | [6] |
| Tubulin Polymerization Inhibitors | Tubulin Polymerization | Compound 1b | Average IC50: 28 nM | Panel of Cancer Cell Lines | [6] |
| CDK Inhibitors | CDK1, CDK2, CDK9 | Compound 4k (BS-194) | CDK1: 30 nM, CDK2: 3 nM, CDK9: 90 nM | Enzyme Assay | [3] |
| PI3Kδ Inhibitors | PI3Kδ | Compound 1 | 475 nM | Enzyme Assay | [5] |
| AHR Antagonists | Aryl Hydrocarbon Receptor | Compound 7 | 650 nM | Luciferase Reporter Gene Assay | [7] |
| AHR Antagonists | Aryl Hydrocarbon Receptor | Compound 7a | 31 nM | Luciferase Reporter Gene Assay | [7] |
Experimental Protocols for Mechanism of Action Validation
Validating the mechanism of action of a novel compound requires a systematic approach involving a cascade of in vitro and cell-based assays.
Initial Cytotoxicity Screening
-
MTT Assay: This colorimetric assay is a standard method to assess the metabolic activity of cells and is used to determine the cytotoxic or cytostatic effects of a compound.
-
Protocol:
-
Seed cancer cell lines in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
-
Target-Based Assays
If a specific target is hypothesized, direct enzymatic or binding assays are crucial for confirmation.
-
Kinase Inhibition Assays:
-
Protocol (General):
-
Incubate the purified kinase enzyme with the test compound at various concentrations.
-
Initiate the kinase reaction by adding the substrate and ATP (often radiolabeled or with a fluorescent tag).
-
After a defined incubation period, stop the reaction.
-
Quantify the amount of phosphorylated substrate using methods like filter binding assays, ELISA, or fluorescence-based readouts.
-
Determine the IC50 value of the compound for the specific kinase.
-
-
-
Tubulin Polymerization Assay:
-
Protocol:
-
Purified tubulin is incubated with the test compound in a polymerization buffer.
-
The mixture is warmed to 37°C to induce polymerization.
-
The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm.
-
Inhibitory compounds will reduce the rate and extent of polymerization.
-
-
Cellular Assays to Confirm Mechanism
-
Cell Cycle Analysis:
-
Protocol:
-
Treat cells with the test compound for a relevant period (e.g., 24-48 hours).
-
Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye like propidium iodide (PI).
-
Analyze the DNA content of the cells using flow cytometry.
-
The distribution of cells in different phases of the cell cycle (G1, S, G2/M) will indicate if the compound causes cell cycle arrest at a specific phase.
-
-
-
Apoptosis Assays:
-
Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Caspase Activity Assays: ELISA or fluorescence-based assays can measure the activity of key executioner caspases like caspase-3 and caspase-7.
-
Western Blotting: Analyze the expression levels of key apoptosis-related proteins such as Bcl-2, Bax, and cleaved PARP.
-
Visualizing Pathways and Workflows
To better understand the potential mechanisms and the experimental approach to their validation, the following diagrams are provided.
Caption: Potential signaling pathways targeted by pyrazolo[1,5-a]pyrimidine derivatives.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of kinase inhibition by different pyrazolo[1,5-a]pyrimidine derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular signaling and frequently dysregulated in diseases like cancer.[1][2][3] This guide provides a comparative overview of the kinase inhibition profiles of various pyrazolo[1,5-a]pyrimidine derivatives, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.
Data Presentation: Comparative Kinase Inhibition
The following table summarizes the in vitro inhibitory activities (IC50 values) of representative pyrazolo[1,5-a]pyrimidine compounds against various protein kinases. This data highlights the diverse inhibitory potential and selectivity of this class of compounds.
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 6t | CDK2 | 0.09 | Ribociclib | 0.07 | [4] |
| TRKA | 0.45 | Larotrectinib | 0.07 | [4] | |
| 6s | CDK2 | 0.45 | Ribociclib | 0.07 | [4] |
| TRKA | 0.23 | Larotrectinib | 0.07 | [4] | |
| 6d | CDK2 | 0.55 | Ribociclib | 0.07 | [4] |
| TRKA | 0.57 | Larotrectinib | 0.07 | [4] | |
| 6n | CDK2 | 0.78 | Ribociclib | 0.07 | [4] |
| TRKA | 0.98 | Larotrectinib | 0.07 | [4] | |
| 6o | CDK2 | 0.76 | Ribociclib | 0.07 | [4] |
| TRKA | 1.59 | Larotrectinib | 0.07 | [4] | |
| 6p | CDK2 | 0.67 | Ribociclib | 0.07 | [4] |
| TRKA | 1.34 | Larotrectinib | 0.07 | [4] | |
| CPL302253 (54) | PI3Kδ | 0.0028 | - | - | [5] |
| 37 | PI3Kδ | - | - | - | [5] |
| 7 | PI3Kδ | 0.475 | - | - | [5] |
| 13 | PI3Kδ | 0.772 | - | - | [5] |
| Compound 8 | TrkA | 0.0017 | - | - | |
| Compound 9 | TrkA | 0.0017 | - | - | |
| Compound 28 | TrkA | 0.00017 | - | - | |
| TrkB | 0.00007 | - | - | ||
| TrkC | 0.00007 | - | - | ||
| Compound 32 | TrkA | 0.0019 | Larotrectinib | 0.0012 | |
| TrkB | 0.0031 | Larotrectinib | 0.0021 | ||
| TrkC | 0.0023 | Larotrectinib | 0.0021 | ||
| Compound 36 | TrkA | 0.0014 | Larotrectinib | 0.0012 | |
| TrkB | 0.0024 | Larotrectinib | 0.0021 | ||
| TrkC | 0.0019 | Larotrectinib | 0.0021 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of typical protocols used to assess the kinase inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (pyrazolo[1,5-a]pyrimidine derivatives)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
Microplate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: The kinase, substrate, and test compound are incubated together in the kinase buffer in the wells of a microplate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate or ADP) is quantified using a suitable detection method.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay for Target Inhibition
Cell-based assays are essential to confirm that the inhibitor can engage its target within a cellular context.
Objective: To assess the ability of a compound to inhibit the phosphorylation of a downstream substrate of the target kinase in cells.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Antibodies: Primary antibody against the phosphorylated substrate and a loading control protein (e.g., β-actin), and a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment: Cells are seeded in culture plates and allowed to attach. They are then treated with various concentrations of the test compound for a specified duration.
-
Cell Lysis: After treatment, the cells are washed and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
Immunodetection: The membrane is incubated with the primary antibody against the phosphorylated substrate, followed by incubation with the secondary antibody. A loading control is also probed to ensure equal protein loading.
-
Signal Detection and Analysis: The signal from the secondary antibody is detected, and the band intensities are quantified. The level of phosphorylated substrate is normalized to the total amount of the substrate or a loading control. The inhibition of phosphorylation is then correlated with the compound concentration. For example, selected pyrazolo[1,5-a]pyrimidine compounds have been shown to suppress the phosphorylation of the BAD protein, a known substrate of Pim-1 kinase, in a cell-based assay.[6][7][8]
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway involving Tropomyosin receptor kinase (Trk), a target for several pyrazolo[1,5-a]pyrimidine derivatives.[9][10][11]
Caption: Simplified Trk signaling pathway and the point of inhibition by pyrazolo[1,5-a]pyrimidine derivatives.
Experimental Workflow Diagram
The diagram below outlines a general workflow for the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Caption: General workflow for the discovery and development of pyrazolo[1,5-a]pyrimidine kinase inhibitors.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Spectroscopic Data for 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine: A Comparative Analysis Remains Elusive
A comprehensive spectroscopic comparison between commercially available and synthetically derived 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine cannot be provided at this time due to a lack of publicly available experimental data. Despite extensive searches of chemical databases and the scientific literature, detailed experimental spectra (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this specific compound remain unpublished.
Researchers, scientists, and drug development professionals seeking to utilize this compound must currently rely on the basic product information provided by commercial suppliers. This information typically includes the chemical formula (C₆H₃ClN₄O₂), molecular weight (198.57 g/mol ), and CAS number (1363380-51-1). While computational spectroscopic data can be found in databases such as PubChem, these are theoretical predictions and have not been validated against experimentally obtained spectra.
The absence of published synthesis and characterization data prevents a direct comparison of the spectroscopic signatures of a laboratory-synthesized sample versus a commercially sourced one. Such a comparison is crucial for verifying the chemical identity, purity, and structural integrity of the compound, which are critical parameters in research and development, particularly in the field of medicinal chemistry where this class of heterocyclic compounds shows significant promise.
For research groups that synthesize this compound in-house, it is imperative to conduct thorough spectroscopic analysis to confirm the structure and purity of the resulting product. The expected spectroscopic data would include:
-
¹H NMR: Resonances corresponding to the protons on the pyrazolo[1,5-a]pyrimidine core.
-
¹³C NMR: Signals for each of the unique carbon atoms in the molecule.
-
IR Spectroscopy: Characteristic absorption bands for functional groups such as the nitro group (N-O stretching) and aromatic C-H and C=C/C=N bonds.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound, as well as characteristic fragmentation patterns.
Without a reference spectrum from a commercial source or a previously published synthesis, researchers will need to rely on their expertise in spectral interpretation and potentially two-dimensional NMR techniques to unequivocally confirm the structure of their synthesized material.
Below is a generalized workflow for the spectroscopic analysis that would be required for such a comparison.
Caption: Experimental workflow for spectroscopic comparison.
Until a synthesis of this compound is published with full spectroscopic characterization, or a commercial supplier provides detailed experimental data, a direct and objective comparison guide remains an important but unfulfilled need for the scientific community. Researchers are encouraged to publish their findings to fill this data gap.
assessing the in vivo efficacy of 5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine-based compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the in vivo efficacy of pyrazolo[1,5-a]pyrimidine-based compounds, a promising class of molecules with demonstrated anti-cancer properties. While specific in vivo data for 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine is not publicly available, this guide focuses on structurally related compounds from the same class, particularly the potent Cyclin-Dependent Kinase (CDK) inhibitor, BS-194. The information presented is intended to offer a valuable resource for researchers engaged in the discovery and development of novel cancer therapeutics.
Comparative In Vivo Efficacy
The in vivo anti-tumor activity of pyrazolo[1,5-a]pyrimidine derivatives has been demonstrated in preclinical xenograft models. A notable example is the compound BS-194, a potent inhibitor of CDKs 1, 2, and 9. Studies have shown that oral administration of BS-194 can inhibit the growth of human tumor xenografts.[1][2][3]
Data Summary
| Compound | Dose and Administration | Tumor Model | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| BS-194 | 25 mg/kg (oral) | Human Tumor Xenograft | Data not available | Data not available | [1][2][3] |
| Doxorubicin | Varies (e.g., 3 mg/kg, i.v.) | Breast Cancer Xenograft | Varies | Varies | [4][5] |
| Docetaxel | Varies | Breast Cancer Xenograft | Varies | Varies |
Note to Researchers: To populate this table, it is crucial to consult the full-text articles of relevant studies that provide graphical representations of tumor growth over time or explicit TGI values.
Comparison with Alternative Treatments
The current standard of care for many cancers targeted by pyrazolo[1,5-a]pyrimidine-based compounds includes cytotoxic chemotherapies and targeted therapies. For instance, in breast cancer models, commonly used comparators include doxorubicin and docetaxel. These agents have well-documented efficacy in preclinical models and clinical settings.
Pyrazolo[1,5-a]pyrimidine derivatives like BS-194 represent a targeted therapeutic approach, specifically inhibiting CDKs that are crucial for cancer cell proliferation. This mechanism offers the potential for a more favorable safety profile compared to traditional chemotherapies that affect all rapidly dividing cells. A direct head-to-head in vivo comparison with quantitative endpoints is necessary to definitively establish the superior efficacy and safety of these novel compounds.
Mechanism of Action: CDK Inhibition
Pyrazolo[1,5-a]pyrimidine-based compounds, including BS-194, exert their anti-tumor effects primarily through the inhibition of Cyclin-Dependent Kinases (CDKs). CDKs are a family of protein kinases that play a critical role in regulating the cell cycle. By inhibiting key CDKs, these compounds can halt the proliferation of cancer cells and induce apoptosis (programmed cell death).
Below is a diagram illustrating the simplified signaling pathway of CDK inhibition.
Caption: Simplified CDK signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine compounds.
Experimental Protocols
The following is a generalized experimental protocol for assessing the in vivo efficacy of anti-cancer compounds in a xenograft mouse model, based on common practices in the field.
Objective:
To evaluate the in vivo anti-tumor efficacy of a this compound-based compound compared to a standard-of-care agent in a human tumor xenograft model.
Materials:
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Cell Line: A suitable human cancer cell line (e.g., MCF-7 for breast cancer).
-
Test Compound: this compound-based compound, formulated for oral administration.
-
Control and Comparator: Vehicle control, standard-of-care drug (e.g., Doxorubicin).
-
Reagents: Matrigel, sterile PBS, cell culture medium, anesthesia (e.g., isoflurane).
-
Equipment: Calipers, animal balance, sterile syringes and needles, cell culture equipment.
Experimental Workflow Diagram:
Caption: General workflow for an in vivo xenograft study.
Detailed Methodology:
-
Cell Culture and Implantation:
-
Human cancer cells (e.g., MCF-7) are cultured under standard conditions.
-
Cells are harvested, counted, and viability is assessed.
-
A suspension of 1-5 x 10^6 cells in a 1:1 mixture of sterile PBS and Matrigel is prepared.
-
The cell suspension is subcutaneously injected into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment groups (e.g., Vehicle, Test Compound, Standard-of-Care).
-
The test compound is administered orally at a predetermined dose and schedule (e.g., 25 mg/kg, daily).
-
The standard-of-care drug is administered according to established protocols (e.g., doxorubicin, 3 mg/kg, intravenously, weekly).
-
-
Efficacy Assessment:
-
Tumor volume is measured 2-3 times per week using calipers (Volume = (width² x length)/2).
-
Animal body weight is monitored as an indicator of toxicity.
-
The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Tumor Growth Inhibition (TGI) is calculated at the end of the study.
-
This guide provides a framework for assessing the in vivo efficacy of pyrazolo[1,5-a]pyrimidine-based compounds. The successful development of these promising therapeutic agents will depend on rigorous preclinical evaluation, including direct, quantitative comparisons with existing standards of care.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyrimidine Analogs as Kinase Inhibitors: A Comparative Guide
Comparative Biological Activity of Pyrazolo[1,5-a]pyrimidine Analogs
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the in vitro potency of various analogs against Trk, Pim-1, and CDK9 kinases.
Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Analogs as Trk Kinase Inhibitors
| Compound ID | R3 Substitution | R5 Substitution | TrkA IC50 (nM) | Reference |
| 8 | picolinamide | 2,5-difluorophenyl-substituted pyrrolidine | 1.7 | [3] |
| 9 | picolinamide | 2,5-difluorophenyl-substituted pyrrolidine | 1.7 | [3] |
| 20 | Not specified | Not specified | >0.02 (NTRK) | [3] |
| 21 | Not specified | Not specified | >0.02 (NTRK) | [3] |
| 23 | Not specified | Not specified | 0.1 (KM12 cell) | [3] |
| 24 | Not specified | Not specified | 0.2 (KM12 cell) | [3] |
| 29 | Macrocyclic derivative | Macrocyclic derivative | 0.6 | [3] |
| 30 | Macrocyclic derivative | Macrocyclic derivative | 1.61 | [3] |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro.
Table 2: SAR of Pyrazolo[1,5-a]pyrimidine Analogs as Pim-1 Kinase Inhibitors
| Compound ID | R-group at C5 | Pim-1 IC50 (nM) | Flt-3 IC50 (nM) | Reference |
| 9 | Not specified | Potent | 2-15 fold less potent than Pim-1 | [4] |
| 9a | Not specified | Potent | 2-15 fold less potent than Pim-1 | [4] |
| 11a | Not specified | Potent | 2-15 fold less potent than Pim-1 | [4] |
| 11b | Not specified | Potent | 2-15 fold less potent than Pim-1 | [4] |
| Hit Compound 1 | Basic moiety | 52,000 | Not specified | [4] |
| SGI-1776 | Basic moiety | Potent | Not specified | [4] |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro.
Table 3: SAR of Pyrazolo[1,5-a]pyrimidine Analogs as CDK9 Inhibitors
| Compound ID | Modifications from PIK-75 | CDK9 Activity | Selectivity | Reference |
| PIK-75 | Multi-kinase inhibitor | Potent | Low | [5][6] |
| 18b | Pyrazolo[1,5-a]pyrimidine nucleus, devoid of structural liabilities of PIK-75 | Potent | Greater than PIK-75 | [5][6] |
Key Signaling Pathways
Pyrazolo[1,5-a]pyrimidine analogs exert their therapeutic effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.
Caption: Trk Receptor Signaling Pathway and Inhibition by Pyrazolo[1,5-a]pyrimidine Analogs.
Caption: Pim-1 Kinase Signaling Pathway and Inhibition by Pyrazolo[1,5-a]pyrimidine Analogs.
Experimental Protocols
The following are generalized experimental protocols for assays commonly used to evaluate the activity of pyrazolo[1,5-a]pyrimidine analogs.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the concentration of a compound required to inhibit 50% of the activity of a specific kinase (IC50).
Workflow:
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human kinase (e.g., TrkA, Pim-1, CDK9)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compounds (pyrazolo[1,5-a]pyrimidine analogs)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
A solution of the kinase and its specific substrate is prepared in the assay buffer.
-
The test compounds are serially diluted to a range of concentrations.
-
The kinase solution is incubated with the test compounds for a predetermined period.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed at room temperature for a specified time.
-
The reaction is stopped, and the amount of product formed (or ATP consumed) is measured using a detection reagent and a microplate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell-Based Proliferation/Viability Assay
This assay measures the effect of the compounds on the proliferation and viability of cancer cell lines.
Workflow:
Caption: Generalized workflow for a cell-based proliferation/viability assay.
Materials:
-
Human cancer cell lines (e.g., HCT116, KM12)
-
Cell culture medium and supplements
-
Test compounds
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the pyrazolo[1,5-a]pyrimidine analogs.
-
After a 72-hour incubation period, a cell viability reagent is added to each well.
-
Following a further incubation period as required by the reagent manufacturer, the absorbance or luminescence is measured using a microplate reader.
-
The concentration of the compound that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (IC50) is calculated.
Structure-Activity Relationship Insights
Based on the available data, several key SAR trends can be identified for the pyrazolo[1,5-a]pyrimidine scaffold:
-
Substitution at the C5 and C7 positions is crucial for activity and selectivity. For Trk inhibitors, bulky and specific substitutions at the C5 position, such as a 2,5-difluorophenyl-substituted pyrrolidine, significantly enhance potency.[3]
-
For Pim-1 inhibitors, the presence of a basic moiety at the C5 position can lead to off-target effects, such as hERG inhibition. Removal of this basic group can mitigate this issue without compromising Pim-1 inhibitory activity.[4]
-
The C3 position is amenable to a variety of substitutions. For instance, a picolinamide group at C3 of Trk inhibitors contributes to high potency.[3]
-
The pyrazolo[1,5-a]pyrimidine core itself is a key pharmacophore that interacts with the hinge region of many kinases, making it a versatile scaffold for designing kinase inhibitors.[1][3]
-
Macrocyclization of the pyrazolo[1,5-a]pyrimidine scaffold can lead to highly potent and selective Trk inhibitors. [3]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - Deakin University - Figshare [dro.deakin.edu.au]
comparing the synthetic routes to 5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine for efficiency
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine, a key scaffold in medicinal chemistry, is critical for the efficient development of novel therapeutics. This guide provides a comparative analysis of the primary synthetic routes to this compound, focusing on efficiency, yield, and reaction conditions. The information presented is intended to assist researchers in selecting the most suitable methodology for their specific needs, whether for small-scale screening or large-scale production.
At a Glance: Comparison of Synthetic Strategies
Two principal synthetic pathways to this compound have been identified and evaluated:
-
Route A: Post-Cyclization Functionalization. This approach involves the initial construction of the pyrazolo[1,5-a]pyrimidine core, followed by sequential chlorination and nitration.
-
Route B: Pre-Functionalization of Pyrazole. This strategy entails the nitration of the starting 3-aminopyrazole precursor prior to the cyclocondensation reaction to form the bicyclic system, which is then followed by chlorination.
The following table summarizes the key quantitative data associated with each route, allowing for a direct comparison of their efficiencies.
| Parameter | Route A: Post-Cyclization Functionalization | Route B: Pre-Functionalization of Pyrazole |
| Starting Material | 3-Aminopyrazole | 3-Amino-4-nitropyrazole |
| Key Intermediates | Pyrazolo[1,5-a]pyrimidin-5-ol, 5-Chloropyrazolo[1,5-a]pyrimidine | 3-Nitropyrazolo[1,5-a]pyrimidin-5-ol |
| Overall Yield | Moderate | Potentially Higher |
| Number of Steps | 3 | 3 |
| Key Reagents | Malondialdehyde (or equivalent), POCl₃, HNO₃/H₂SO₄ | Malondialdehyde (or equivalent), POCl₃ |
| Purification | Multiple chromatographic purifications | Potentially fewer chromatographic steps |
| Scalability | Feasible, but may require optimization for later steps | Potentially more straightforward for large scale |
Visualizing the Synthetic Pathways
To provide a clearer understanding of the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
Detailed Experimental Protocols
The following sections provide detailed experimental methodologies for the key transformations in both synthetic routes. These protocols are based on established literature procedures for analogous compounds and serve as a starting point for optimization.
Route A: Post-Cyclization Functionalization
Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidin-5-ol
The foundational step in this route is the construction of the pyrazolo[1,5-a]pyrimidine core. This is typically achieved through the condensation of 3-aminopyrazole with a suitable 1,3-dicarbonyl compound or its synthetic equivalent.
-
Procedure: To a solution of 3-aminopyrazole (1.0 eq) in a suitable solvent such as ethanol or acetic acid, is added malondialdehyde or a precursor like 1,1,3,3-tetramethoxypropane (1.1 eq). The reaction mixture is heated to reflux for 4-6 hours. Upon cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent.
Step 2: Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine
The hydroxyl group at the 5-position is then converted to a chloro substituent, which is a common transformation in heterocyclic chemistry.
-
Procedure: Pyrazolo[1,5-a]pyrimidin-5-ol (1.0 eq) is treated with an excess of phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added. The mixture is heated to reflux for 2-4 hours. After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice. The resulting precipitate is filtered, washed with water, and dried. Purification is typically performed by column chromatography on silica gel.
Step 3: Synthesis of this compound
The final step involves the regioselective nitration of the pyrazole ring at the 3-position.
-
Procedure: 5-Chloropyrazolo[1,5-a]pyrimidine (1.0 eq) is added portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid. The reaction mixture is stirred at 0-5 °C for 1-2 hours and then allowed to warm to room temperature. The reaction is carefully poured onto ice, and the precipitated product is collected by filtration, washed with cold water until neutral, and dried. Recrystallization or column chromatography can be used for further purification.
Route B: Pre-Functionalization of Pyrazole
Step 1: Synthesis of 3-Amino-4-nitropyrazole
This route commences with the nitration of the commercially available 3-aminopyrazole.
-
Procedure: 3-Aminopyrazole is carefully added to a mixture of sulfuric acid and nitric acid at low temperature (0-10 °C). The reaction is monitored by TLC until completion. The mixture is then poured onto ice, and the pH is adjusted to neutral with a base, such as sodium carbonate. The precipitated product is filtered, washed with water, and dried.
Step 2: Synthesis of 3-Nitropyrazolo[1,5-a]pyrimidin-5-ol
The nitrated aminopyrazole is then used to construct the bicyclic ring system.
-
Procedure: 3-Amino-4-nitropyrazole (1.0 eq) is reacted with malondialdehyde or a suitable equivalent (1.1 eq) in a solvent like ethanol or acetic acid under reflux for 6-8 hours. The product that precipitates upon cooling is collected by filtration and can be purified by recrystallization.
Step 3: Synthesis of this compound
The final chlorination step is analogous to that in Route A.
-
Procedure: 3-Nitropyrazolo[1,5-a]pyrimidin-5-ol (1.0 eq) is heated to reflux in an excess of phosphorus oxychloride (POCl₃, 5-10 eq) for 2-4 hours. After cooling, the reaction mixture is cautiously poured onto ice. The solid product is collected by filtration, washed thoroughly with water, and dried. Purification can be achieved by column chromatography.
Concluding Remarks
The choice between Route A and Route B for the synthesis of this compound will depend on several factors, including the availability and cost of starting materials, desired scale of production, and the purification capabilities at hand. Route B, involving the early introduction of the nitro group, may offer advantages in terms of overall yield and ease of purification in the final steps, as the electron-withdrawing nature of the nitro group can influence the reactivity and solubility of the intermediates. However, the nitration of 3-aminopyrazole requires careful control of reaction conditions to ensure regioselectivity and safety. Route A provides a more convergent approach, building the core heterocycle first, which can be advantageous for creating a library of analogs with diverse functionalities at the 3-position. Researchers are encouraged to perform small-scale trial reactions to optimize conditions and determine the most efficient route for their specific application.
Comparative Cytotoxicity Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives on Cancer vs. Normal Cell Lines
A comprehensive guide for researchers and drug development professionals on the selective cytotoxic effects of pyrazolo[1,5-a]pyrimidine compounds, a promising class of heterocyclic molecules in oncology research.
The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in the development of targeted cancer therapies, primarily due to its ability to mimic purine bases and interact with key cellular targets such as protein kinases.[1][2] This interaction can lead to the inhibition of critical cell cycle regulators, such as Cyclin-Dependent Kinases (CDKs), ultimately inducing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[3][4]
Quantitative Cytotoxicity Data
To illustrate the selective anticancer activity of this class of compounds, the following table summarizes the cytotoxic effects (IC50 values) of representative pyrazolo[1,5-a]pyrimidine and related pyrazolo-fused heterocyclic derivatives against various human cancer cell lines and a normal human cell line. A lower IC50 value indicates higher potency.
| Compound Class | Cancer Cell Line | Cell Type | IC50 (µM) | Normal Cell Line | Cell Type | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidinone Derivatives | HCT116 | Colorectal Carcinoma | 3.38 - 12.24 | WI-38 | Human Lung Fibroblast | >50 | [5] |
| HepG2 | Hepatocellular Carcinoma | 2.57 - 13.51 | [5] | ||||
| Pyrazolo[4,3-e]tetrazolo[1,5-b][3][6][7]triazine Sulfonamides | BxPC-3 | Pancreas Adenocarcinoma | 0.16 - 0.33 | WI-38 | Human Lung Fibroblast | 0.27 - 0.65 | [8] |
| PC-3 | Prostate Adenocarcinoma | 0.11 - 0.17 | [8] | ||||
| Pyrazolo[1,5-a]pyrimidine-benzothiazole hybrid | HOP-92 | Non-small Cell Lung Cancer | Potent | WI-38 | Human Lung Fibroblast | Selective Cytotoxicity | [9] |
Note: The data presented are for representative compounds within the specified classes and not for 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine itself. The IC50 values are indicative of the general trend of higher potency against cancer cell lines compared to normal cell lines.
Experimental Protocols
The evaluation of the cytotoxic activity of pyrazolo[1,5-a]pyrimidine derivatives is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (typically in a range from 0.01 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours). Control wells containing untreated cells and a vehicle control are also included.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanism of Action
The selective cytotoxicity of many pyrazolo[1,5-a]pyrimidine derivatives is attributed to their role as protein kinase inhibitors.[2] A significant number of these compounds have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK1, CDK2, and CDK9.[4]
CDKs are crucial for the regulation of the cell cycle. In many cancers, the CDK signaling pathway is dysregulated, leading to uncontrolled cell proliferation. By inhibiting CDKs, pyrazolo[1,5-a]pyrimidine derivatives can halt the cell cycle, often at the G1/S or G2/M checkpoints, and subsequently induce apoptosis. This mechanism of action is more pronounced in rapidly dividing cancer cells, which are highly dependent on CDK activity, while quiescent or slowly dividing normal cells are less affected.
Another kinase target for this class of compounds is the Pim-1 kinase, which is involved in cell survival and proliferation.[7][10] Inhibition of Pim-1 can suppress the phosphorylation of downstream targets, leading to decreased cell viability.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the underlying mechanism of action, the following diagrams are provided.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for 5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients and novel chemical entities is paramount. This guide provides a comparative cross-validation framework for two robust analytical methods for the quantification of 5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
As no standardized, cross-validated method for this specific analyte has been published, this document outlines a proposed workflow and presents representative experimental data to guide researchers in selecting and validating the optimal method for their specific requirements. The principles and validation parameters are based on established practices for similar heterocyclic compounds and nitropyrimidines.[1][2][3][4][5]
Cross-Validation Workflow
A systematic cross-validation workflow is essential to ensure that the chosen analytical methods are fit for purpose and produce reliable, comparable, and consistent results. The process involves individual validation of each method according to ICH Q2(R1) guidelines, followed by a direct comparative analysis of the data.[6][7][8][9]
Experimental Protocols
Detailed methodologies for High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented below. These protocols are based on established methods for related pyrimidine and nitropyrimidine compounds.[1][2][3][5]
General Sample Preparation Workflow
The initial preparation of the sample is critical for both methods to ensure consistency and remove interfering substances.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for routine quantification, offering a balance of performance and accessibility.
-
Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 4.0) and an organic solvent (e.g., methanol or acetonitrile). A typical starting point could be a 60:40 (v/v) mixture of buffer and acetonitrile.[5]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: To be determined by scanning a standard solution of this compound from 200-400 nm to find the wavelength of maximum absorbance (λmax).
-
Standard Preparation: A stock solution is prepared by dissolving the reference standard in the mobile phase or a suitable solvent like acetonitrile. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method provides superior sensitivity and specificity, making it ideal for trace-level quantification or analysis in complex matrices.[11][12]
-
Instrumentation: A UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.
-
Chromatographic Column: C18 reverse-phase column suitable for LC-MS (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in methanol or acetonitrile.
-
A gradient elution is typically used, starting with a high percentage of A and ramping up to a high percentage of B to elute the analyte.
-
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Ionization Mode: ESI, likely in positive mode (ESI+), to be confirmed by infusion of the analyte.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) will be used. This requires optimization of the precursor ion (the molecular ion of the analyte, [M+H]⁺) and one or two product ions generated by collision-induced dissociation.
-
Precursor Ion (Q1): For C₆H₃ClN₄O₂, the monoisotopic mass is ~197.99. The protonated molecule [M+H]⁺ would be m/z ~199.0.
-
Product Ions (Q3): Determined by fragmenting the precursor ion in the collision cell.
-
-
Standard Preparation: Similar to HPLC-UV, but standards are prepared at much lower concentrations due to the higher sensitivity of the method. An internal standard (ideally a stable isotope-labeled version of the analyte) should be used to improve precision and accuracy.
Quantitative Method Performance Comparison
The following table summarizes the expected performance characteristics for the two proposed methods based on ICH Q2(R1) validation guidelines.[6][7][8][9][13] These values are representative and should be confirmed experimentally.
| Validation Parameter | HPLC-UV | LC-MS/MS | Methodology |
| Linearity (Correlation Coefficient, r²) | > 0.998 | > 0.999 | Analyze a minimum of five concentrations across the specified range. Plot the response versus concentration and perform linear regression. |
| Range | 1 - 50 µg/mL | 0.1 - 100 ng/mL | The concentration interval over which the method is shown to be precise, accurate, and linear. |
| Limit of Quantification (LOQ) | ~ 1 µg/mL | ~ 0.1 ng/mL | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. Often determined as the concentration where the signal-to-noise ratio is approximately 10. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | Analyze samples spiked with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage of the analyte recovered. |
| Precision (% RSD - Repeatability) | < 2.0% | < 1.5% | Perform multiple measurements (e.g., n=6) of a single homogeneous sample at 100% of the test concentration on the same day, with the same analyst and equipment. |
| Precision (% RSD - Intermediate) | < 2.5% | < 2.0% | Assess the method's variability within the same laboratory over different days, with different analysts, or on different equipment. |
| Specificity | Moderate | High | HPLC-UV: Demonstrated by the resolution of the analyte peak from other components (e.g., impurities, degradants). Peak purity can be assessed with a PDA detector. LC-MS/MS: Demonstrated by the unique MRM transition, which is highly specific to the analyte's mass and structure, providing unequivocal identification. |
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between them depends on the specific analytical requirements.
-
HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine analysis, quality control, and situations where high sample concentrations are expected. Its specificity is generally sufficient for purity assessments in well-characterized materials.
-
LC-MS/MS offers unparalleled sensitivity and specificity.[11][12] It is the method of choice for bioanalytical studies (e.g., pharmacokinetics), trace-level impurity analysis, or quantification in complex matrices where interferences are likely. The high specificity of MRM detection minimizes the risk of co-eluting peaks affecting the result.
A thorough cross-validation as outlined in this guide will provide the necessary data for researchers and drug development professionals to confidently select the most appropriate, robust, and reliable analytical method for their intended application.
References
- 1. resolian.com [resolian.com]
- 2. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. database.ich.org [database.ich.org]
- 10. ijrar.com [ijrar.com]
- 11. sisu.ut.ee [sisu.ut.ee]
- 12. m.youtube.com [m.youtube.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Safety Operating Guide
Proper Disposal of 5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine: A Comprehensive Guide
For researchers and professionals in drug development, the safe handling and disposal of specialized chemical compounds such as 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine are critical for maintaining laboratory safety and ensuring environmental protection. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound, aligning with standard laboratory safety protocols and hazardous waste regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound should be treated as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Lab Coat: A flame-retardant lab coat is mandatory.
-
Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.
In Case of a Spill: In the event of a spill, the area should be evacuated of all non-essential personnel. The spill should be absorbed using an inert material such as sand or vermiculite. The absorbed material must be collected into a designated, sealed, and properly labeled container for hazardous waste. Under no circumstances should the chemical or cleanup materials be allowed to enter drains or waterways.
Quantitative Hazard Data
The following table summarizes the known hazard classifications for this compound.
| Hazard Classification | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Skin Sensitization | H317 | May cause an allergic skin reaction |
Step-by-Step Disposal Protocol
Due to its chlorinated and nitrated heterocyclic structure, this compound is classified as a halogenated organic compound and requires disposal as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste.
Experimental Protocol for Waste Collection and Segregation:
-
Waste Identification: All waste containing this compound must be identified as "Hazardous Waste." This includes the pure compound, contaminated lab materials (e.g., gloves, weigh boats, pipette tips), and solutions.
-
Waste Segregation: This waste must be segregated as a "Halogenated Organic Waste."[1] Do not mix with non-halogenated organic waste, inorganic waste, or other incompatible chemicals.
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure screw-top lid. Polyethylene or glass containers are generally suitable.
-
The container must be in good condition, free from cracks or residues on the outside.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
The label must clearly state the full chemical name: "this compound." Do not use abbreviations or chemical formulas.
-
If it is a mixed waste, list all constituents and their approximate percentages.
-
Include the name and contact information of the generating researcher or lab.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within the laboratory.
-
This area should be away from heat sources and incompatible materials.
-
Final Disposal Procedure:
-
Professional Disposal Service: The ultimate disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.
-
Recommended Disposal Method: The preferred method of disposal for halogenated organic compounds is controlled incineration in a hazardous waste incinerator equipped with flue gas scrubbing technology to neutralize acidic gases produced during combustion.[2]
-
Documentation: Maintain a record of all hazardous waste generated, including the chemical name, quantity, and date of disposal. Follow your institution's specific procedures for waste manifest tracking.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
